N-Desethyloxybutynin hydrochloride
説明
特性
IUPAC Name |
4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCYTSHCYXHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81039-77-2 | |
| Record name | N-Desethyloxybutynin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081039772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESETHYLOXYBUTYNIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD6V2A9QPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of N-Desethyloxybutynin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desethyloxybutynin hydrochloride, the primary active metabolite of the anticholinergic agent oxybutynin (B1027), is a crucial compound for pharmacological and metabolic studies. This technical guide provides a comprehensive overview of the probable synthetic and purification strategies for this compound. The synthesis is predicated on the well-established chemistry of its parent compound, oxybutynin, involving a key esterification reaction. Purification protocols are designed to yield a high-purity active pharmaceutical ingredient (API) suitable for research and development purposes. This document outlines detailed, albeit inferred, experimental protocols, data presentation in tabular format, and visualizations of the chemical workflows.
Introduction
Oxybutynin is a widely prescribed medication for the treatment of overactive bladder. Upon administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system (CYP3A4), to form N-Desethyloxybutynin.[1] This metabolite is not only pharmacologically active but also contributes significantly to the therapeutic and side-effect profile of oxybutynin.[2] Therefore, the availability of pure this compound is essential for in-depth pharmacological characterization, analytical method development, and as a reference standard in pharmacokinetic and drug metabolism studies.
This guide consolidates information from analogous chemical syntheses and purification principles to provide a robust framework for the laboratory-scale production of this compound.
Synthetic Pathway
The synthesis of this compound can be logically approached through a convergent synthesis strategy, mirroring the known synthesis of oxybutynin.[3] The core of this strategy involves the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with a suitably functionalized amino alcohol, in this case, 4-(ethylamino)-2-butyn-1-ol. The final step is the formation of the hydrochloride salt to enhance stability and aqueous solubility.
Logical Synthesis Workflow
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are inferred from established procedures for oxybutynin and related compounds. Researchers should consider these as a starting point and optimize the conditions as necessary.
Synthesis of 4-(Ethylamino)-2-butyn-1-ol
The synthesis of this key intermediate can be achieved via a Mannich-type reaction involving propargyl alcohol, formaldehyde, and ethylamine (B1201723).
Protocol:
-
To a cooled (0-5 °C) solution of ethylamine (1.2 equivalents) in a suitable solvent such as tetrahydrofuran (B95107) (THF), add paraformaldehyde (1.0 equivalent).
-
Stir the mixture for 30 minutes, then add propargyl alcohol (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(ethylamino)-2-butyn-1-ol.
-
Purify the crude product by vacuum distillation or column chromatography.
Esterification to form N-Desethyloxybutynin (Free Base)
This step involves the coupling of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with the synthesized amino alcohol.
Protocol:
-
Dissolve 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (1.0 equivalent) and 4-(ethylamino)-2-butyn-1-ol (1.1 equivalents) in an azeotroping solvent such as toluene.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Desethyloxybutynin free base.
Hydrochloride Salt Formation
The final step is the conversion of the free base to its hydrochloride salt.
Protocol:
-
Dissolve the crude N-Desethyloxybutynin free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2N HCl in diethyl ether) dropwise with stirring.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum.
Purification
Purification of the crude this compound is critical to obtain a product of high purity. Recrystallization is the most common and effective method.
Purification Workflow
Caption: General workflow for the purification of this compound by recrystallization.
Recrystallization Protocol
The choice of solvent is crucial for effective recrystallization. Based on the purification of oxybutynin hydrochloride, suitable solvents could include water, ethyl acetate, or a mixture of solvents like ethanol/diethyl ether.
Protocol:
-
Place the crude this compound in a flask.
-
Add a minimal amount of the chosen recrystallization solvent (or solvent mixture).
-
Heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature to induce crystallization.
-
For maximum yield, further cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to a constant weight.
Data Presentation
The following tables summarize hypothetical but expected quantitative data for the synthesis and purification of this compound. Actual results may vary depending on the specific experimental conditions.
Table 1: Synthesis Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Ethylamine, Paraformaldehyde, Propargyl alcohol | THF | 0 - RT | 12 - 18 | 60 - 75 |
| 2 | 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid, 4-(Ethylamino)-2-butyn-1-ol | Toluene | Reflux | 8 - 12 | 70 - 85 |
| 3 | N-Desethyloxybutynin (Free Base), HCl | Diethyl Ether | 0 - 5 | 1 - 2 | 90 - 98 |
Table 2: Purification Data
| Purification Method | Solvent System | Purity before (%) | Purity after (%) | Recovery Yield (%) |
| Recrystallization | Water | 85 - 90 | > 99 | 75 - 85 |
| Recrystallization | Ethyl Acetate | 85 - 90 | > 99 | 70 - 80 |
| Recrystallization | Ethanol/Diethyl Ether | 85 - 90 | > 99 | 80 - 90 |
Table 3: Analytical Characterization
| Analytical Technique | Expected Result |
| Melting Point | Sharp melting point characteristic of a pure compound. |
| ¹H NMR | Peaks consistent with the structure of this compound. |
| ¹³C NMR | Peaks consistent with the structure of this compound. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the free base. |
| HPLC | Single major peak indicating high purity (>99%). |
Conclusion
This technical guide provides a detailed and logical framework for the synthesis and purification of this compound. By adapting established protocols for the parent compound, oxybutynin, researchers can reliably produce this important metabolite in high purity. The provided experimental details, workflows, and data tables serve as a valuable resource for scientists and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further optimization of the described methods may be necessary to achieve desired yields and purity levels for specific applications.
References
N-Desethyloxybutynin Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desethyloxybutynin (DEO) hydrochloride is the principal active metabolite of oxybutynin (B1027), a widely prescribed anticholinergic agent for the management of overactive bladder (OAB). While oxybutynin is the administered drug, DEO is present in systemic circulation at significantly higher concentrations and is a major contributor to both the therapeutic efficacy and the adverse effects associated with oxybutynin therapy. This technical guide provides a comprehensive overview of the mechanism of action of N-Desethyloxybutynin hydrochloride, with a focus on its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). This document details the quantitative pharmacology of DEO, outlines key experimental protocols for its characterization, and presents its mechanism of action through signaling pathway and experimental workflow diagrams.
Core Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its pharmacological effects primarily through competitive antagonism of muscarinic acetylcholine receptors. Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, stimulates muscarinic receptors on the detrusor muscle of the bladder, leading to contraction and urination. By blocking these receptors, DEO inhibits the binding of acetylcholine, resulting in relaxation of the bladder smooth muscle. This action increases bladder capacity and reduces the frequency and urgency of urination associated with OAB.
DEO is a non-selective muscarinic antagonist, demonstrating affinity for multiple subtypes of muscarinic receptors (M1-M5). Its therapeutic effects in OAB are primarily attributed to its antagonism of M3 receptors, which are the predominant subtype mediating detrusor muscle contraction. However, its interaction with other muscarinic receptor subtypes in various tissues, such as the salivary glands (predominantly M3) and the heart (predominantly M2), contributes to its side-effect profile, most notably dry mouth (xerostomia).
Quantitative Pharmacology
The affinity and potency of this compound at muscarinic receptors have been quantified through various in vitro and ex vivo studies. The following tables summarize the key quantitative data available in the literature.
Table 1: Muscarinic Receptor Binding Affinities (pKi) of N-Desethyloxybutynin
| Receptor Subtype | Tissue/Cell Line | Species | Radioligand | pKi | Reference |
| Muscarinic (non-selective) | Detrusor Muscle | Human | [3H]-QNB | 8.2 | |
| Muscarinic (non-selective) | Parotid Gland | Human | [3H]-QNB | 8.7 | |
| M1 | Cloned Human Receptor | - | [3H]-NMS | Potent | |
| M2 | Cloned Human Receptor | - | [3H]-NMS | Less Potent | |
| M3 | Cloned Human Receptor | - | [3H]-NMS | Potent | |
| M4 | Cloned Human Receptor | - | [3H]-NMS | Potent | |
| M5 | Cloned Human Receptor | - | [3H]-NMS | Less Potent |
Table 2: Functional Antagonist Potencies (pA2) of N-Desethyloxybutynin
| Preparation | Agonist | Species | pA2 | Reference |
| Detrusor Muscle | Carbachol | Human | 7.6 | |
| Bladder | Carbachol | Guinea Pig | 8.55 (RS-DEO), 9.04 (R-DEO), 7.31 (S-DEO) |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on established pharmacological assays. Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of this compound for muscarinic receptors.
-
Objective: To quantify the affinity of this compound for muscarinic receptor subtypes.
-
Materials:
-
Cell membranes from tissues (e.g., human bladder, parotid gland) or cell lines (e.g., CHO cells) expressing specific human muscarinic receptor subtypes (M1-M5).
-
Radiolabeled muscarinic antagonist, typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective antagonist.
-
This compound (unlabeled competitor).
-
Assay Buffer (e.g., PBS pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 154 mM NaCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up reactions in triplicate containing:
-
A fixed concentration of the radioligand ([3H]-NMS).
-
A range of concentrations of this compound.
-
A high concentration of a known muscarinic antagonist (e.g., atropine) to determine non-specific binding.
-
The prepared cell membranes.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) is then determined by fitting the data to a one-site competition model using non-linear regression analysis (e.g., Cheng-Prusoff equation).
-
Functional Assays in Isolated Tissues
These experiments assess the functional potency (pA2) of this compound as a competitive antagonist in a physiologically relevant tissue, such as bladder smooth muscle.
-
Objective: To determine the functional antagonist potency of this compound against agonist-induced contractions in isolated bladder tissue.
-
Materials:
-
Animal or human bladder tissue.
-
Krebs solution (physiological salt solution).
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
Organ bath system with isometric force transducers.
-
-
Procedure:
-
Tissue Preparation: Dissect the bladder and prepare longitudinal strips of the detrusor muscle.
-
Mounting: Mount the tissue strips in an organ bath containing warmed (37°C) and aerated (95% O2, 5% CO2) Krebs solution under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for a set period, with regular washes.
-
Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined time.
-
Agonist Concentration-Response Curve (in the presence of Antagonist): Repeat the cumulative agonist concentration-response curve in the presence of this compound.
-
Schild Analysis: Repeat steps 5 and 6 with multiple concentrations of this compound. Construct a Schild plot by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a 2-fold rightward shift in the agonist concentration-response curve. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.
-
Visualizing the Mechanism and Experimental Workflows
Signaling Pathway of Muscarinic Receptor Antagonism
Caption: Signaling pathway of M3 muscarinic receptor activation and its inhibition by N-Desethyloxybutynin.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity (Ki) of N-Desethyloxybutynin via radioligand binding.
Experimental Workflow for Functional Assay (Schild Analysis)
Caption: Workflow for determining the functional antagonist potency (pA2) of N-Desethyloxybutynin.
Conclusion
This compound is a potent, non-selective muscarinic receptor antagonist that plays a crucial role in the clinical effects of its parent compound, oxybutynin. Its primary mechanism of action involves the competitive blockade of M3 muscarinic receptors in the bladder detrusor muscle, leading to smooth muscle relaxation and symptomatic relief in patients with overactive bladder. The quantitative data from binding and functional assays confirm its high affinity and potency at these receptors. A thorough understanding of its pharmacology, as outlined in this guide, is essential for the continued development of effective and well-tolerated therapies for lower urinary tract disorders.
The Pharmacological Profile of N-Desethyloxybutynin Hydrochloride: A Technical Guide
Introduction
N-Desethyloxybutynin (DEO) hydrochloride is the primary and pharmacologically active metabolite of oxybutynin (B1027), a widely prescribed anticholinergic agent for the treatment of overactive bladder (OAB).[1][2][3][4] Following oral administration, oxybutynin undergoes extensive first-pass metabolism, resulting in significantly higher plasma concentrations of N-desethyloxybutynin compared to the parent compound.[1][3] This metabolite is a key contributor to both the therapeutic efficacy and the adverse effect profile, particularly dry mouth, associated with oral oxybutynin therapy.[1][5] This document provides a comprehensive overview of the pharmacological profile of N-Desethyloxybutynin hydrochloride, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its pharmacological effects primarily through competitive antagonism of acetylcholine (B1216132) at postganglionic muscarinic receptors.[2][6][7] This action leads to the relaxation of smooth muscle, most notably the detrusor muscle of the bladder.[2][8]
Muscarinic Receptor Subtype Selectivity
N-Desethyloxybutynin, along with its parent compound oxybutynin, demonstrates a degree of selectivity for different muscarinic receptor subtypes. It potently displaces radioligand binding at M1, M3, and M4 receptors, with a lower potency observed at M2 and M5 subtypes.[3][9] The R-enantiomer of N-desethyloxybutynin has been shown to be more potent than its corresponding S-enantiomer.[9] The antagonism of M3 receptors is primarily responsible for the relaxation of the bladder detrusor muscle, while the blockade of M1 and M3 receptors in the salivary glands contributes to the common side effect of dry mouth.[1][3]
Pharmacodynamics
The pharmacodynamic effects of N-desethyloxybutynin are closely linked to its muscarinic receptor antagonism. Its activity at the detrusor muscle increases bladder capacity and reduces the frequency and urgency of urination.[2][10] However, its potent antimuscarinic action at other sites, such as the salivary glands, leads to undesirable side effects. Studies have indicated that N-desethyloxybutynin has a greater binding affinity for parotid gland tissue compared to oxybutynin, suggesting it is a primary contributor to xerostomia (dry mouth).[1][8][11]
Quantitative Pharmacodynamic Data
The binding affinity of N-Desethyloxybutynin for muscarinic acetylcholine receptors (mAChRs) has been quantified in various tissues.
| Tissue/Receptor Source | Ligand | Parameter | Value | Reference |
| Isolated Human Bladder | N-Desethyloxybutynin | pKi | 8.2 | [12] |
| Isolated Human Parotid Gland | N-Desethyloxybutynin | pKi | 8.7 | [12] |
Pharmacokinetics
The pharmacokinetic profile of N-desethyloxybutynin is characterized by its formation via extensive first-pass metabolism of oxybutynin, leading to high plasma concentrations and a longer half-life than the parent drug.
Absorption and Metabolism
Oxybutynin is rapidly absorbed after oral administration and is extensively metabolized by the cytochrome P450 enzyme system, particularly CYP3A4, located in the liver and gut wall.[1][2][3][4][13] This metabolic process yields N-desethyloxybutynin.[1][2][4] Consequently, plasma concentrations of N-desethyloxybutynin can be 4 to 10 times higher than those of oxybutynin following oral dosing.[1][3]
Distribution
N-Desethyloxybutynin is widely distributed throughout the body. Both enantiomers of N-desethyloxybutynin are highly bound to plasma proteins (>97%), with alpha-1 acid glycoprotein (B1211001) being the major binding protein.[7]
Elimination
The elimination half-life of N-desethyloxybutynin is approximately 12-13 hours, which is considerably longer than the 2-3 hour half-life of oxybutynin.[14] Less than 0.1% of the administered dose of oxybutynin is excreted as the N-desethyloxybutynin metabolite in the urine.[2]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for N-Desethyloxybutynin in comparison to its parent compound, Oxybutynin, following oral administration.
| Parameter | N-Desethyloxybutynin | Oxybutynin | Reference |
| Half-life (t½) | ~12-13 hours | ~2-3 hours | [14] |
| Plasma Protein Binding | >97% | >99% | [7] |
| Metabolite to Parent Ratio (Plasma) | 4-10 : 1 | - | [1][3] |
| Primary Metabolizing Enzyme | - | CYP3A4 | [1][2][3][4][13] |
| Renal Excretion (% of dose) | < 0.1% | < 0.1% (unchanged) | [2] |
Signaling Pathways
N-Desethyloxybutynin functions as a competitive antagonist at the M3 muscarinic receptor, which is a G-protein coupled receptor (GPCR). In bladder smooth muscle, acetylcholine binding to M3 receptors activates the Gq/11 signaling cascade, leading to muscle contraction. N-Desethyloxybutynin blocks this binding, thereby inhibiting the downstream signaling and promoting muscle relaxation.
Experimental Protocols
Determination of Muscarinic Receptor Binding Affinity (Ki)
The binding affinity of this compound for muscarinic receptor subtypes can be determined using a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of N-Desethyloxybutynin at cloned human muscarinic M1-M5 receptors.
Materials:
-
Cell membranes from CHO or HEK 293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test compound: this compound.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw receptor-expressing cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]-NMS (typically at its Kd value), and serial dilutions of this compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of atropine.
-
Incubation: Initiate the binding reaction by adding the prepared cell membranes to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration of the plate contents through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the N-Desethyloxybutynin concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of N-Desethyloxybutynin that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ics.org [ics.org]
- 6. droracle.ai [droracle.ai]
- 7. Ditropan (Oxybutynin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
N-Desethyloxybutynin Hydrochloride: An In-Depth Technical Guide on the Active Metabolite of Oxybutynin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxybutynin (B1027), a cornerstone in the management of overactive bladder, undergoes extensive first-pass metabolism to its principal active metabolite, N-desethyloxybutynin. This metabolite is not merely a byproduct but a significant contributor to both the therapeutic efficacy and the adverse anticholinergic effects associated with oxybutynin therapy. This technical guide provides a comprehensive overview of N-desethyloxybutynin hydrochloride, detailing its pharmacology, pharmacokinetics, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Oxybutynin is an anticholinergic agent widely prescribed for the symptomatic treatment of overactive bladder (OAB), including urinary frequency, urgency, and urge incontinence.[1][2][3] It exerts its effects through competitive antagonism of acetylcholine (B1216132) at postganglionic muscarinic receptors, leading to the relaxation of the bladder's detrusor smooth muscle.[1][4] However, upon oral administration, oxybutynin is rapidly and extensively metabolized in the gut wall and liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][6][7][8][9] This first-pass metabolism results in low bioavailability of the parent drug (approximately 6%) and the formation of a pharmacologically active metabolite, N-desethyloxybutynin (DEO).[1][5] Plasma concentrations of N-desethyloxybutynin can be 4 to 10 times higher than those of oxybutynin itself.[5][10] This active metabolite significantly contributes to the clinical profile of oxybutynin, including its therapeutic effects and, notably, its characteristic anticholinergic side effects, such as dry mouth.[3][5][11][12]
Pharmacology and Mechanism of Action
N-desethyloxybutynin is a potent antimuscarinic agent, exhibiting a pharmacological profile similar to its parent compound, oxybutynin.[1] It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a notable affinity for M1 and M3 subtypes.[6][13] The therapeutic effect in OAB is primarily mediated by the blockade of M3 receptors on the detrusor muscle, leading to muscle relaxation and increased bladder capacity.[4][5]
Muscarinic Receptor Binding Affinity
N-desethyloxybutynin demonstrates high affinity for muscarinic receptors in both the human detrusor muscle and parotid gland, which is a key factor in its therapeutic and side-effect profiles.[14][15] In vitro studies have shown that N-desethyloxybutynin and oxybutynin have comparable antimuscarinic effects on the human detrusor muscle.[14] Interestingly, some studies suggest that N-desethyloxybutynin has a higher affinity for the muscarinic receptors in the parotid gland compared to the bladder, which may explain its significant contribution to the incidence of dry mouth.[5][10][11] The R-enantiomers of both oxybutynin and N-desethyloxybutynin are generally more potent than their S-enantiomer counterparts.[13]
Signaling Pathway
The binding of acetylcholine to M3 muscarinic receptors on detrusor smooth muscle cells activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin filaments and subsequent muscle contraction. N-desethyloxybutynin, as a competitive antagonist, blocks the initial step of this pathway by preventing acetylcholine from binding to the M3 receptor, thereby promoting muscle relaxation.
Metabolism and Pharmacokinetics
The pharmacokinetic profile of N-desethyloxybutynin is intrinsically linked to the administration route of the parent drug, oxybutynin.
Metabolic Pathway
Oxybutynin is metabolized to N-desethyloxybutynin via an N-deethylation reaction. This process is primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4, which is abundant in the liver and the gut wall.[6][7][8][9] Studies have also indicated a potential role for CYP3A5 in this metabolic conversion.[16] The extensive first-pass metabolism following oral administration of oxybutynin leads to substantially higher plasma concentrations of N-desethyloxybutynin compared to the parent compound.[5][17]
Pharmacokinetic Parameters
The formulation of oxybutynin significantly impacts the pharmacokinetic profiles of both the parent drug and its active metabolite. Transdermal and extended-release oral formulations are designed to bypass or reduce the first-pass effect, resulting in a lower ratio of N-desethyloxybutynin to oxybutynin in the plasma.[5][6][18] This alteration in the pharmacokinetic profile is associated with a lower incidence of anticholinergic side effects, particularly dry mouth.[10][12][18][19]
Table 1: Comparative Pharmacokinetic Parameters of Oxybutynin and N-Desethyloxybutynin
| Parameter | Oxybutynin | N-Desethyloxybutynin | Formulation | Reference |
| Bioavailability (Oral) | ~6% | - | Immediate-Release | [1][8] |
| Plasma Concentration Ratio (DEO:OXY) | - | 4-10 | Immediate-Release | [5] |
| Plasma Concentration Ratio (DEO:OXY) | - | ~1.2 | Transdermal | [18] |
| Plasma Concentration Ratio (DEO:OXY) | - | ~4.1 | Extended-Release | [18] |
| Cmax (Oral 10mg) | Lower | 15-19 times higher than OXY | Immediate-Release | [17] |
| AUC (Oral 10mg) | Lower | ~13 times higher than OXY | Immediate-Release | [17] |
| Plasma Half-life | 2-3 hours | - | Immediate-Release | [1] |
Table 2: Receptor Binding and Functional Activity Data
| Parameter | Oxybutynin | N-Desethyloxybutynin | Tissue/Receptor | Reference |
| pA2 (Carbachol inhibition) | 7.8 | 7.6 | Human Detrusor | [14] |
| pKi (Muscarinic Receptors) | 8.2 | 8.2 | Human Detrusor | [14][15] |
| pKi (Muscarinic Receptors) | 8.5 | 8.7 | Human Parotid Gland | [14][15] |
| Inhibition of Nerve Stimulation | 87% (at 10 µM) | 91% (at 10 µM) | Human Detrusor | [14] |
| CYP3A4 Metabolism (Km) | - | 16.5 +/- 5.2 µM (for formation) | Human Liver Microsomes | [7] |
| CYP3A4 Metabolism (Vmax) | - | 76.8 +/- 3.7 mmol/mg/h (for formation) | Human Liver Microsomes | [7] |
Experimental Protocols
The characterization and quantification of this compound rely on a variety of sophisticated analytical and pharmacological techniques.
Quantification in Biological Matrices
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and specific LC-MS/MS method is the standard for the simultaneous quantification of oxybutynin and N-desethyloxybutynin in plasma and other biological fluids.[9][20][21]
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction with a solvent like tert-methyl butyl ether or n-hexane.[9][21] Deuterated internal standards for both oxybutynin (e.g., Oxybutynin-d11) and N-desethyloxybutynin (e.g., N-Desethyloxybutynin-d5) are added to the samples prior to extraction to ensure accurate quantification.[9]
-
Chromatographic Separation: Separation is achieved on a reverse-phase C18 column using an isocratic mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer like ammonium (B1175870) acetate.[9][21]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive ionization and multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard. For N-desethyloxybutynin, a common transition is m/z 330.3 → 96.1.[9]
In Vitro Metabolism Studies
Method: Human Liver Microsomes Assay
This assay is used to investigate the kinetics of N-desethyloxybutynin formation and to identify the CYP450 enzymes involved.
-
Incubation: Oxybutynin is incubated with human liver microsomes in the presence of an NADPH-generating system.
-
Inhibition: To identify specific CYP enzymes, the incubation is performed in the presence of selective chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) or using recombinant human CYP enzymes.[7][16]
-
Analysis: The formation of N-desethyloxybutynin is quantified over time using LC-MS/MS. Kinetic parameters such as Km (Michaelis-Menten constant) and Vmax (maximum reaction velocity) are then calculated.[7]
Receptor Binding Assays
Method: Radioligand Displacement Assay
This technique is employed to determine the binding affinity (Ki) of N-desethyloxybutynin for muscarinic receptors.
-
Tissue Preparation: Membranes are prepared from tissues rich in muscarinic receptors, such as human detrusor muscle or parotid gland.
-
Assay: The tissue membranes are incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine or [3H]-QNB) and varying concentrations of N-desethyloxybutynin.[14][22]
-
Detection: The amount of radioligand bound to the receptors is measured by liquid scintillation counting. The concentration of N-desethyloxybutynin that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Functional Assays
Method: Isolated Tissue Bath Studies
These experiments assess the functional antagonist activity of N-desethyloxybutynin on smooth muscle contraction.
-
Tissue Preparation: Strips of human detrusor muscle are mounted in organ baths containing a physiological salt solution.
-
Contraction Induction: Muscle contractions are induced by a muscarinic agonist (e.g., carbachol) or by electrical field stimulation.
-
Antagonism Measurement: Cumulative concentration-response curves to the agonist are generated in the absence and presence of increasing concentrations of N-desethyloxybutynin. A rightward shift in the concentration-response curve indicates competitive antagonism, and the pA2 value, a measure of antagonist potency, can be calculated.[14]
Clinical Significance and Future Directions
The recognition of N-desethyloxybutynin as a major contributor to the side-effect profile of oral oxybutynin has driven the development of alternative delivery systems. Transdermal patches and extended-release formulations, by mitigating the extensive first-pass metabolism, offer improved tolerability while maintaining therapeutic efficacy.[5][10][19] This highlights a successful strategy in drug development where understanding metabolite pharmacology and pharmacokinetics can lead to optimized therapeutic options.
Future research may focus on:
-
Further elucidating the stereoselective pharmacology and pharmacokinetics of N-desethyloxybutynin enantiomers.[8][23]
-
Investigating the potential for N-desethyloxybutynin to interact with other transporters or receptors, which could influence its clinical effects.
-
Developing novel oxybutynin formulations or analogues that further minimize the formation of N-desethyloxybutynin while preserving the desired therapeutic activity on the detrusor muscle.
Conclusion
This compound is a pharmacologically active and clinically significant metabolite of oxybutynin. Its formation via extensive first-pass metabolism is a critical determinant of the therapeutic and adverse effect profile of orally administered oxybutynin. A thorough understanding of its pharmacology, receptor binding kinetics, and pharmacokinetic properties is essential for the rational design and development of improved therapies for overactive bladder. The shift towards formulations that reduce the systemic exposure to N-desethyloxybutynin exemplifies the importance of metabolite profiling in modern drug development, ultimately leading to therapies with enhanced patient tolerability and compliance.
References
- 1. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxybutynin - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro cytochrome P450 dependent metabolism of oxybutynin to N-deethyloxybutynin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
- 10. brazjurol.com.br [brazjurol.com.br]
- 11. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selecting a Medical Therapy for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cytochrome P450 specificity of metabolism and interactions of oxybutynin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The pharmacokinetics of oxybutynin is unaffected by gender and contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ics.org [ics.org]
- 19. Oxybutynin extended release for the management of overactive bladder: a clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of N-Desethyloxybutynin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desethyloxybutynin hydrochloride is the principal active metabolite of oxybutynin (B1027), a widely prescribed anticholinergic agent for the treatment of overactive bladder. This document provides a comprehensive in vitro characterization of N-Desethyloxybutynin, summarizing its pharmacological profile at muscarinic acetylcholine (B1216132) receptors (mAChRs). Detailed experimental protocols for key in vitro assays are provided to facilitate study replication and further investigation. All quantitative data are presented in structured tables for clarity and comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding of its mechanism of action and characterization process.
Introduction
Oxybutynin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system (CYP3A4), to form N-desethyloxybutynin.[1][2] This metabolite is not only present in significant concentrations in the plasma but also possesses pharmacological activity comparable to the parent compound.[1][3] In fact, N-desethyloxybutynin is thought to contribute significantly to both the therapeutic efficacy and the adverse anticholinergic effects, such as dry mouth, associated with oral oxybutynin administration.[4][5] A thorough in vitro characterization is therefore essential for a complete understanding of oxybutynin's clinical profile and for the development of new formulations with improved therapeutic indices.
Pharmacological Profile: Muscarinic Receptor Binding Affinity
This compound is a competitive antagonist of muscarinic acetylcholine receptors. Its binding affinity has been determined across the five human muscarinic receptor subtypes (M1-M5) using radioligand binding assays. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Compound | Receptor Subtype | pKi (Mean ± SEM) |
| (R)-N-Desethyloxybutynin | M1 | 8.9 ± 0.1 |
| M2 | 8.1 ± 0.1 | |
| M3 | 9.0 ± 0.1 | |
| M4 | 8.7 ± 0.1 | |
| M5 | 8.1 ± 0.1 | |
| (S)-N-Desethyloxybutynin | M1 | 7.9 ± 0.1 |
| M2 | 7.4 ± 0.1 | |
| M3 | 8.0 ± 0.1 | |
| M4 | 7.8 ± 0.1 | |
| M5 | 7.5 ± 0.1 | |
| N-Desethyloxybutynin | Human Bladder | 8.2 |
| Human Parotid Gland | 8.7 |
Data for M1-M5 receptors are from studies on human cloned muscarinic receptors.[6] Data for human bladder and parotid gland are from studies on isolated human tissues.[7]
The data indicate that N-desethyloxybutynin, particularly the (R)-enantiomer, exhibits high affinity for M1 and M3 receptor subtypes, which are predominant in the salivary glands and bladder detrusor muscle, respectively.[1][6] The metabolite is more potent than the parent compound, oxybutynin, in binding assays.[6]
Functional Activity: In Vitro Antagonism of Smooth Muscle Contraction
The functional antagonist potency of N-desethyloxybutynin has been assessed in isolated human detrusor smooth muscle strips. This assay measures the ability of the compound to inhibit contractions induced by a muscarinic agonist, such as carbachol (B1668302). The potency is often expressed as the pA2 value, which is a measure of the antagonist's affinity for its receptor in a functional system.
| Compound | Tissue | pA2 Value |
| N-Desethyloxybutynin | Human Detrusor Muscle | 8.5 |
| Oxybutynin | Human Detrusor Muscle | 8.5 |
Data from in vitro isometric tension recordings on human detrusor smooth muscle strips.[3]
These findings demonstrate that N-desethyloxybutynin has a similar antimuscarinic effect to oxybutynin in the human detrusor muscle, indicating its significant contribution to the therapeutic effect of the parent drug.[3]
Signaling Pathway
N-Desethyloxybutynin exerts its effects by blocking the canonical signaling pathways of muscarinic acetylcholine receptors. The M3 receptor, a primary target in the bladder, is coupled to Gq/11 proteins. Its blockade by N-desethyloxybutynin prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a decrease in intracellular calcium levels and prevents smooth muscle contraction.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a method to determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes.
Materials:
-
Membrane preparations from cells expressing cloned human M1, M2, M3, M4, or M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membrane preparation, [³H]-NMS (at a concentration close to its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of atropine.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the N-Desethyloxybutynin concentration. Determine the IC50 value (the concentration that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Isolated Detrusor Muscle Contractility
This protocol describes a method to determine the functional antagonist potency (pA2) of this compound on isolated smooth muscle.
Materials:
-
Human or animal (e.g., guinea pig, rat) bladder tissue.
-
Krebs-Henseleit solution (or similar physiological salt solution), aerated with 95% O₂ / 5% CO₂.
-
Carbachol or another stable muscarinic agonist.
-
This compound solutions of varying concentrations.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the bladder and prepare longitudinal strips of detrusor muscle.
-
Mounting: Mount the muscle strips in the organ baths containing aerated Krebs-Henseleit solution at 37°C under a resting tension (e.g., 1 gram).
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.
-
Control Response: Obtain a cumulative concentration-response curve for carbachol to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissues and incubate with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Test Response: In the presence of the antagonist, obtain a second cumulative concentration-response curve for carbachol.
-
Schild Analysis: Repeat steps 5 and 6 with increasing concentrations of N-Desethyloxybutynin. Plot the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting linear regression provides the pA2 value. The concentration ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
Conclusion
The in vitro characterization of this compound demonstrates that it is a potent muscarinic antagonist with a pharmacological profile that closely resembles, and in some aspects is more potent than, its parent compound, oxybutynin. Its high affinity for M1 and M3 muscarinic receptors and its potent functional antagonism of detrusor muscle contraction underscore its significant contribution to the clinical effects of oxybutynin. The detailed protocols provided herein offer a foundation for further research into the pharmacology of this active metabolite and for the development of novel therapies for overactive bladder with improved side-effect profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. auajournals.org [auajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N-Desethyloxybutynin Hydrochloride: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desethyloxybutynin hydrochloride is the primary active metabolite of oxybutynin (B1027), a widely prescribed anticholinergic agent for the treatment of overactive bladder. This document provides a detailed technical guide on this compound, covering its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a chiral molecule and exists as (R) and (S) enantiomers. The racemic mixture and its individual enantiomers are commercially available.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₈ClNO₃ | [1][2][3] |
| Molecular Weight | 365.89 g/mol | [1][2][3] |
| CAS Number (Racemate) | 81039-77-2 | [2] |
| CAS Number ((R)-enantiomer HCl) | 181647-12-1 | [2][4] |
| CAS Number ((S)-enantiomer HCl) | 181647-14-3 | [3][5] |
| Alternate Names | (αR)-α-Cyclohexyl-α-hydroxybenzeneacetic Acid 4-(Ethylamino)-2-butyn-1-yl Ester Hydrochloride ((R)-enantiomer) | [1] |
| (αS)-α-Cyclohexyl-α-hydroxybenzeneacetic Acid 4-(Ethylamino)-2-butyn-1-yl Ester Hydrochloride ((S)-enantiomer) | [5] |
Synthesis
N-Desethyloxybutynin is primarily formed in vivo through the metabolic N-dealkylation of oxybutynin, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP3A4, in the liver and gut wall.[6][7] The chemical synthesis can be approached by modifying established procedures for oxybutynin synthesis or through the direct dealkylation of oxybutynin.
A plausible synthetic workflow is outlined below:
Mechanism of Action and Signaling Pathway
This compound, similar to its parent compound, acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[8] It exhibits a high affinity for M1 and M3 receptor subtypes. The clinical effects in treating overactive bladder are primarily mediated through the blockade of M3 receptors on the detrusor muscle of the bladder.
The binding of acetylcholine to M3 receptors, which are Gq protein-coupled receptors, activates a downstream signaling cascade. This compound inhibits this pathway.[9][10]
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound to muscarinic receptors.
Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (M1, M2, M3, etc.).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound.
-
Non-specific binding control (e.g., Atropine).
-
Binding buffer (e.g., PBS with 0.1% BSA).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and a fixed concentration of the radioligand in binding buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.[11][12]
Conclusion
This compound is a pharmacologically active metabolite that plays a significant role in the therapeutic effects and side-effect profile of its parent drug, oxybutynin. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, leading to the relaxation of bladder smooth muscle. A thorough understanding of its chemical properties, synthesis, and pharmacology is crucial for researchers and professionals in the field of drug development and urology.
References
- 1. N-Desethyloxybutynin, (S)- | C20H27NO3 | CID 9945371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-N-Desethyl Oxybutynin Hydrochloride | LGC Standards [lgcstandards.com]
- 3. (S)-N-Desethyl Oxybutynin Hydrochloride | LGC Standards [lgcstandards.com]
- 4. (R)-N-Desethyl Oxybutynin Hydrochloride | C20H28ClNO3 | CID 46781130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
N-Desethyloxybutynin Hydrochloride: A Technical Overview of its Muscarinic Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desethyloxybutynin (DEO) is the principal and pharmacologically active metabolite of oxybutynin (B1027), a widely prescribed anticholinergic agent for the management of overactive bladder. This technical guide provides an in-depth analysis of the binding affinity of N-Desethyloxybutynin hydrochloride for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). This document synthesizes available data on its receptor binding profile, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways.
Introduction
Oxybutynin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of N-Desethyloxybutynin (DEO).[1] DEO is not an inactive metabolite; it exhibits significant antimuscarinic activity and is considered to contribute to both the therapeutic effects and the side-effect profile of the parent drug.[1] Understanding the interaction of DEO with individual muscarinic receptor subtypes is therefore crucial for a comprehensive understanding of oxybutynin's pharmacology and for the development of future therapies with improved selectivity and tolerability.
Muscarinic Receptor Binding Affinity
This compound acts as a non-selective muscarinic receptor antagonist.[2][3][4] In vitro studies utilizing human cloned muscarinic receptors have demonstrated that DEO, along with its parent compound oxybutynin, exhibits a distinct binding profile across the five receptor subtypes.
Comparative Binding Affinity
Competitive radioligand binding assays show that N-Desethyloxybutynin potently displaces the non-selective muscarinic antagonist [³H]-N-methylscopolamine ([³H]-NMS) from the M1, M3, and M4 receptor subtypes.[2][3][4] Its potency is comparatively lower at the M2 and M5 receptor subtypes.[2][3][4] Notably, N-Desethyloxybutynin is reported to be a more potent antagonist than oxybutynin in these binding assays.[2][3][4] The R-enantiomer of N-Desethyloxybutynin generally displays higher potency than the S-enantiomer.[2]
Quantitative Binding Data
| Receptor Subtype | N-Desethyloxybutynin Binding Affinity | Reference Tissue/System | Quantitative Data (pKi/pA2) |
| M1 | High | Human Cloned Receptors | Data not available |
| M2 | Low | Human Cloned Receptors | Data not available |
| M3 | High | Human Cloned Receptors | Data not available |
| M4 | High | Human Cloned Receptors | Data not available |
| M5 | Low | Human Cloned Receptors | Data not available |
| Mixed (Detrusor) | High | Human Detrusor Muscle | pKi = 8.2 |
| Mixed (Parotid) | High | Human Parotid Gland | pKi = 8.7 |
| Functional (Detrusor) | High | Human Detrusor Muscle | pA2 = 7.6 |
pKi values represent the negative logarithm of the inhibitory constant (Ki), and pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
The higher binding affinity of N-Desethyloxybutynin in the parotid gland compared to the detrusor muscle is thought to be a contributing factor to the prominent side effect of dry mouth observed with oral oxybutynin therapy.[1]
Experimental Protocols
The characterization of the binding affinity of N-Desethyloxybutynin to muscarinic receptors is primarily achieved through in vitro radioligand binding assays.
Radioligand Binding Assay
This protocol provides a representative methodology for determining the binding affinity of this compound to human muscarinic receptors expressed in a recombinant cell line.
Objective: To determine the inhibitory constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (B194438) (1 µM).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: CHO-K1 cells expressing the receptor of interest are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is performed in a 96-well plate format. To each well, the following are added in order:
-
Binding buffer.
-
A range of concentrations of this compound.
-
A fixed concentration of [³H]-NMS (typically near its Kd value).
-
Cell membrane preparation.
-
For the determination of non-specific binding, atropine (1 µM) is substituted for the test compound.
-
-
Incubation: The plates are incubated for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific [³H]-NMS binding (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Radioligand Binding Assay Workflow
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The five subtypes are broadly classified into two major signaling pathways based on their G-protein coupling.
Gq/11-Coupled Receptors (M1, M3, M5)
The M1, M3, and M5 muscarinic receptor subtypes primarily couple to Gq/11 proteins. Activation of these receptors by an agonist leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Gq Signaling Pathway
Gi/o-Coupled Receptors (M2, M4)
The M2 and M4 muscarinic receptor subtypes couple to inhibitory G-proteins (Gi/o). Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in cellular excitability.
Gi Signaling Pathway
Conclusion
This compound is a potent, non-selective muscarinic antagonist with a higher affinity for M1, M3, and M4 receptors compared to M2 and M5 subtypes. Its pharmacological activity is a significant contributor to the clinical profile of its parent drug, oxybutynin. A thorough understanding of its binding characteristics and the downstream signaling pathways is essential for the rational design of novel muscarinic receptor modulators with improved therapeutic indices for the treatment of overactive bladder and other conditions involving cholinergic dysfunction. Further research to fully quantitate the binding affinities of N-Desethyloxybutynin and its enantiomers at all five human muscarinic receptor subtypes would be of significant value to the field.
References
Methodological & Application
Application Notes and Protocols for the Analytical Separation of N-Desethyloxybutynin Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desethyloxybutynin is the primary active metabolite of oxybutynin (B1027), a medication used to treat overactive bladder. Like its parent compound, N-Desethyloxybutynin is chiral and its enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the accurate separation and quantification of individual enantiomers are critical in pharmacokinetic studies, drug metabolism research, and for the development of enantiomerically pure formulations. These application notes provide detailed methodologies for the chiral separation of N-Desethyloxybutynin enantiomers using High-Performance Liquid Chromatography (HPLC).
Analytical Techniques Overview
The primary analytical technique for the enantioselective analysis of N-Desethyloxybutynin is chiral High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS) for sensitive detection in biological matrices. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, have proven effective in resolving the enantiomers of N-Desethyloxybutynin and its parent drug, oxybutynin.[1][2][3]
The general workflow for the analysis of N-Desethyloxybutynin enantiomers from biological samples involves sample preparation to extract the analytes, followed by chiral HPLC for separation, and subsequent detection and quantification.
Experimental Protocols
Protocol 1: Chiral HPLC-MS/MS for Human Plasma
This protocol is adapted from a validated method for the simultaneous determination of oxybutynin and N-Desethyloxybutynin enantiomers in human plasma.[4][5]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add the internal standard.
-
Add 50 µL of 0.1 M NaOH.
-
Add 2.5 mL of an extraction solvent mixture (e.g., ethyl acetate-diethyl ether-n-hexane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chiral HPLC Conditions
-
Mobile Phase: A mixture of Solvent A and Solvent B (20:80, v/v)[4][5]
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be optimized for N-Desethyloxybutynin and its internal standard.
-
Source Parameters (Typical):
-
Curtain Gas: 20 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Protocol 2: Chiral HPLC-UV for Drug Substance
This protocol is a general method suitable for the analysis of N-Desethyloxybutynin enantiomers in a non-biological matrix, adapted from methodologies for oxybutynin.[3]
1. Sample Preparation
-
Dissolve the N-Desethyloxybutynin sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Chiral HPLC Conditions
-
Column: Chiralpak AD (250mm x 4.6mm) or a similar amylose-based CSP.[3]
-
Mobile Phase: n-Hexane:2-Propanol:Diethylamine (DEA) (80:20:0.1, v/v/v)[3]
-
Flow Rate: 0.5 mL/min[3]
-
Column Temperature: 25°C[3]
-
Detection: UV at 225 nm[3]
-
Injection Volume: 20 µL
Quantitative Data Summary
The following tables summarize the quantitative performance data from the cited analytical methods.
Table 1: HPLC Method Parameters for N-Desethyloxybutynin Enantiomer Separation
| Parameter | Method 1 (Plasma) | Method 2 (Drug Substance) |
| Column | Phenomenex Lux Amylose-2 (150x4.6mm, 3µm)[4][5] | Chiralpak AD (250x4.6mm)[3] |
| Mobile Phase | Acetonitrile/Ammonium Bicarbonate & IPA/Methanol[4][5] | n-Hexane/2-Propanol/DEA (80:20:0.1)[3] |
| Flow Rate | 0.8 mL/min | 0.5 mL/min[3] |
| Detection | MS/MS[4] | UV at 225 nm[3] |
Table 2: Validation and Performance Data for N-Desethyloxybutynin Enantiomers in Human Plasma[4]
| Parameter | Value |
| Linear Range | 0.25 to 100 ng/mL[4] |
| Extraction Recovery | 96.0 to 105.1%[4] |
| Matrix Factor (IS-normalized) | 0.96 to 1.07[4] |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 9.2% |
| Intra-day Accuracy (%Bias) | -7.4% to 8.9% |
| Inter-day Accuracy (%Bias) | -6.5% to 7.8% |
Concluding Remarks
The protocols described provide robust and reliable methods for the separation and quantification of N-Desethyloxybutynin enantiomers. The choice of a polysaccharide-based chiral stationary phase is central to achieving successful enantioseparation. For analysis in biological matrices, coupling liquid chromatography with tandem mass spectrometry is essential for achieving the required sensitivity and selectivity, and a robust sample preparation technique like liquid-liquid extraction is necessary to minimize matrix effects. These methods are suitable for a range of applications, from routine quality control to in-depth pharmacokinetic and metabolism studies in drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enantiomeric separation and simulation studies of pheniramine, oxybutynin, cetirizine, and brinzolamide chiral drugs on amylose-based columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Stability Testing of N-Desethyloxybutynin Hydrochloride in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desethyloxybutynin is the primary active metabolite of Oxybutynin, an anticholinergic agent used to treat overactive bladder.[1] As a pharmacologically active substance, understanding its stability profile is critical for the development of robust pharmaceutical formulations and for ensuring the safety and efficacy of the parent drug product. This document provides a comprehensive protocol for conducting stability testing of N-Desethyloxybutynin hydrochloride in solution, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
The protocol outlines procedures for forced degradation studies under various stress conditions to identify potential degradation products and elucidate degradation pathways. It also details a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) for the quantification of this compound and its degradation products.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-(ethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride | [4] |
| Molecular Formula | C₂₀H₂₈ClNO₃ | [5] |
| Molecular Weight | 365.89 g/mol | [5] |
| Chemical Structure | ![]() | [6] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Purified water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%, analytical grade
-
Phosphoric acid, analytical grade
-
Potassium phosphate (B84403) monobasic, analytical grade
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Water bath or oven
Preparation of Solutions
3.3.1. Stock Solution Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of 1 mg/mL.
3.3.2. Working Solution Preparation
Dilute the stock solution with the appropriate solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).
Forced Degradation Studies (Stress Testing)
Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.[2][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
3.4.1. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
3.4.2. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 48 hours.
-
Neutralize with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
3.4.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
3.4.4. Thermal Degradation
-
Place the solid this compound powder in an oven at 60°C for 48 hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase for analysis.
3.4.5. Photostability Testing
-
Expose a solution of this compound (100 µg/mL) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored in the dark under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
| Column Temperature | 30°C |
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Data Presentation
The results of the forced degradation studies should be summarized in a table to facilitate comparison.
| Stress Condition | Time | Temperature | % Assay of N-Desethyloxybutynin HCl | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 h | 60°C | |||
| 0.1 N NaOH | 48 h | Room Temp. | |||
| 3% H₂O₂ | 24 h | Room Temp. | |||
| Thermal (Solid) | 48 h | 60°C | |||
| Photostability | As per ICH Q1B | Controlled |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the stability testing of this compound.
References
- 1. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations [mdpi.com]
- 2. (R)-N-Desethyl Oxybutynin Hydrochloride | LGC Standards [lgcstandards.com]
- 3. N-Desethyl Oxybutynin-D5 Hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Desethyloxybutynin Hydrochloride in Cultured Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desethyloxybutynin hydrochloride is the primary active metabolite of oxybutynin (B1027), a well-established antimuscarinic agent used in the treatment of overactive bladder.[1][2] As a pharmacologically active compound, this compound itself is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][3] These application notes provide a comprehensive overview of its known cellular activities and detailed protocols for its use in in vitro studies, catering to researchers in pharmacology, cell biology, and drug development.
While the primary characterization of this compound has focused on its effects on bladder and salivary gland tissues, the protocols provided herein are adaptable for the investigation of its activity in a wide range of cultured cell lines. This document summarizes its known receptor binding affinities and provides methodologies to explore its potential effects on cell signaling, viability, and apoptosis.
Data Presentation
Muscarinic Receptor Binding Affinity
This compound demonstrates potent and differential binding to the five human muscarinic receptor subtypes (M1-M5). It generally exhibits higher potency than its parent compound, oxybutynin.[1][3] The R-enantiomers of both oxybutynin and N-Desethyloxybutynin are typically more potent than their corresponding S-enantiomers.[1][3]
| Receptor Subtype | Ligand | pKi | Reference |
| Human Detrusor | N-Desethyloxybutynin | 8.2 | [4] |
| Human Parotid Gland | N-Desethyloxybutynin | 8.7 | [4] |
| Human M1 | N-Desethyloxybutynin | Potent | [1][3] |
| Human M2 | N-Desethyloxybutynin | Less Potent | [1][3] |
| Human M3 | N-Desethyloxybutynin | Potent | [1][3] |
| Human M4 | N-Desethyloxybutynin | Potent | [1][3] |
| Human M5 | N-Desethyloxybutynin | Less Potent | [1][3] |
Note: Specific pKi values for each human recombinant subtype were not consistently available in the reviewed literature. "Potent" indicates significant displacement of radioligand in binding assays.
Signaling Pathways
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. Its primary mechanism of action involves blocking the binding of the endogenous ligand, acetylcholine, thereby inhibiting downstream signaling cascades. The M1 and M3 receptor subtypes, for which N-Desethyloxybutynin shows high affinity, couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i). This compound is expected to inhibit this calcium mobilization in response to muscarinic agonists.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for specific muscarinic receptor subtypes expressed in cultured cells.
Materials:
-
Cultured cells expressing the muscarinic receptor subtype of interest
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB)
-
This compound stock solution
-
Non-specific binding control (e.g., Atropine)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in lysis buffer and homogenize.
-
Centrifuge the homogenate at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and centrifuge again.
-
Resuspend the final pellet in binding buffer and determine protein concentration.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, radioligand at a concentration near its Kd, and binding buffer to triplicate wells.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-specific competitor (e.g., 1 µM Atropine) to triplicate wells.
-
Competition Binding: Add membrane preparation, radioligand, and serial dilutions of this compound to triplicate wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize agonist-induced calcium release in cells expressing Gq-coupled muscarinic receptors (M1, M3).
Materials:
-
Cultured cells expressing M1 or M3 muscarinic receptors
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Muscarinic agonist (e.g., Carbachol, Acetylcholine)
-
This compound stock solution
-
Fluorescence plate reader with kinetic reading capabilities and injectors
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Remove culture medium and wash cells with assay buffer.
-
Add the calcium-sensitive dye solution to the cells and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Pre-incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes. Include wells with buffer only (agonist control) and wells with a known antagonist (positive control).
-
Measurement:
-
Place the plate in the fluorescence reader and take a baseline reading.
-
Inject the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for several minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the response to the baseline reading.
-
Plot the percentage of inhibition (relative to the agonist control) against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Viability (MTT) Assay
As there is limited publicly available data on the cytotoxic effects of this compound in various cell lines, this generalized protocol can be used to determine its IC50 value for cell viability.
Materials:
-
Cultured cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-only control wells to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is a generalized method to assess whether this compound induces apoptosis in a given cell line.
Materials:
-
Cultured cell line of interest
-
Complete culture medium
-
This compound
-
Positive control for apoptosis (e.g., Staurosporine)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time. Include untreated and positive controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer as soon as possible.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound is a potent muscarinic receptor antagonist with a well-defined mechanism of action at its primary targets. The provided protocols offer a robust framework for researchers to investigate its binding affinity and functional antagonism in various cell-based models. While its effects on cell viability and apoptosis in diverse cell lines, particularly cancer cells, are not well-documented in publicly available literature, the generalized protocols included in these notes will enable researchers to explore these potential activities and further elucidate the pharmacological profile of this compound.
References
- 1. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brazjurol.com.br [brazjurol.com.br]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Detrusor Muscle Contractility with N-Desethyloxybutynin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desethyloxybutynin hydrochloride is the primary active metabolite of oxybutynin (B1027), a widely prescribed anticholinergic agent for the treatment of overactive bladder (OAB). It exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which is predominantly responsible for mediating detrusor smooth muscle contraction.[1][2][3] The study of N-Desethyloxybutynin is crucial for understanding the pharmacology of OAB treatments and for the development of novel therapies with improved efficacy and side-effect profiles. These application notes provide detailed protocols for the in vitro assessment of N-Desethyloxybutynin's effect on detrusor muscle contractility.
Mechanism of Action and Signaling Pathway
N-Desethyloxybutynin is a non-selective muscarinic receptor antagonist with a high affinity for M1, M3, and M4 receptors, and lower affinity for M2 and M5 subtypes.[4][5] In the urinary bladder, the contraction of the detrusor smooth muscle is primarily mediated by the activation of M3 muscarinic receptors by acetylcholine released from parasympathetic nerves.[3]
The binding of acetylcholine to M3 receptors, which are Gq-protein coupled, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. N-Desethyloxybutynin competitively blocks the binding of acetylcholine to M3 receptors, thereby inhibiting this signaling cascade and leading to detrusor muscle relaxation.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brazjurol.com.br [brazjurol.com.br]
- 4. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of N-Desethyloxybutynin Hydrochloride in Animal Models of Overactive Bladder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence. N-Desethyloxybutynin is the primary active metabolite of oxybutynin (B1027), a widely prescribed anticholinergic agent for OAB.[1] Like its parent compound, N-desethyloxybutynin functions as a competitive antagonist of muscarinic receptors, particularly the M3 subtype, which are abundant on the detrusor smooth muscle of the bladder.[2] Blockade of these receptors leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[3] Animal models are indispensable tools for the preclinical evaluation of potential OAB therapeutics. This document provides detailed application notes and protocols for the use of N-Desethyloxybutynin hydrochloride in established rodent models of OAB.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its therapeutic effect by competitively blocking the binding of acetylcholine (B1216132) (ACh) to muscarinic receptors on the detrusor muscle. This antagonism primarily targets M3 receptors, which are coupled to Gq proteins. The downstream signaling cascade, which leads to muscle contraction, is thereby inhibited.[2]
Animal Models of Overactive Bladder
Several rodent models have been established to mimic the pathophysiology of OAB. The choice of model may depend on the specific research question.
Cyclophosphamide-Induced Cystitis Model
This model induces bladder inflammation and hyperactivity, leading to symptoms characteristic of OAB.
Protocol:
-
Animals: Female Sprague-Dawley rats (200-250 g) are commonly used.
-
Induction: A single intraperitoneal (i.p.) injection of cyclophosphamide (B585) (CYP) at a dose of 150 mg/kg is administered. Control animals receive a saline injection.[4]
-
Timeline: Urodynamic studies are typically performed 24 to 48 hours after CYP injection when bladder hyperactivity is most pronounced.
-
Expected Outcome: CYP-treated rats exhibit increased voiding frequency, decreased bladder capacity, and signs of bladder inflammation.
Partial Bladder Outlet Obstruction (pBOO) Model
This surgical model creates a physical obstruction to urine outflow, leading to detrusor hypertrophy and instability.
Protocol:
-
Animals: Female Sprague-Dawley rats (200-250 g) are suitable.
-
Surgical Procedure:
-
Anesthetize the rat (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Make a lower abdominal midline incision to expose the bladder and proximal urethra.
-
A ligature (e.g., 2-0 silk) is loosely tied around the urethra over a catheter or rod of a specific diameter to create a partial obstruction. The catheter/rod is then removed.
-
Suture the abdominal wall and provide postoperative analgesia.
-
-
Timeline: Urodynamic assessments are typically performed 4-6 weeks after surgery to allow for the development of detrusor overactivity.
-
Expected Outcome: pBOO rats show increased bladder weight, detrusor hypertrophy, and urodynamic signs of OAB such as increased voiding frequency and non-voiding contractions.[5]
Experimental Protocols
Urodynamic Evaluation (Cystometry)
Cystometry is the gold-standard technique for assessing bladder function in animal models.
Surgical Preparation:
-
Anesthetize the rat (urethane, 1.2 g/kg i.p., is often used for terminal studies as it preserves the micturition reflex).
-
Make a midline abdominal incision to expose the bladder.
-
Insert a catheter (e.g., PE-50 tubing with a flared tip) into the bladder dome and secure it with a purse-string suture.
-
Tunnel the other end of the catheter subcutaneously to the back of the neck for later access.
-
Close the abdominal incision. Allow for a recovery period before starting cystometry.
Cystometry Procedure:
-
Place the conscious and freely moving rat in a metabolic cage.
-
Connect the bladder catheter to a pressure transducer and an infusion pump via a three-way stopcock.
-
Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Record intravesical pressure continuously.
-
Key urodynamic parameters to measure include:
-
Bladder Capacity (BC): The volume of infused saline at which a micturition contraction occurs.
-
Micturition Pressure (MP): The peak pressure during a voiding contraction.
-
Intercontraction Interval (ICI): The time between micturition events.
-
Voided Volume (VV): The volume of urine expelled during micturition.
-
Residual Volume (RV): The volume of saline remaining in the bladder after micturition.
-
Non-voiding Contractions (NVCs): Spontaneous bladder contractions during the filling phase that do not result in voiding.
-
Administration of this compound
This compound can be administered via various routes, with intravenous (i.v.) or intra-arterial (i.a.) administration being common for acute urodynamic studies to allow for precise dose control and rapid onset of action.
Protocol for Intravenous Administration:
-
During the cystometry preparation, cannulate the jugular or femoral vein with a catheter (e.g., PE-50).
-
After establishing a stable baseline of micturition cycles, administer a bolus injection of this compound solution.
-
Alternatively, a continuous infusion can be used to maintain steady-state plasma concentrations.
-
Record the changes in urodynamic parameters post-administration.
Data Presentation
While direct dose-response data for this compound in animal models of OAB is limited in the published literature, the effects can be inferred from studies on its parent compound, oxybutynin. The following tables present expected urodynamic changes following the administration of a muscarinic antagonist in OAB models. Researchers should generate dose-response curves to determine the optimal concentration of this compound for their specific model.
Table 1: Expected Effects of this compound on Urodynamic Parameters in a Cyclophosphamide-Induced OAB Rat Model.
| Treatment Group | Bladder Capacity (mL) | Micturition Pressure (mmHg) | Intercontraction Interval (min) |
| Control (Saline) | Normal | Normal | Normal |
| CYP + Vehicle | Decreased | No significant change/Slightly increased | Decreased |
| CYP + N-Desethyloxybutynin HCl | Increased (towards normal) | Decreased | Increased (towards normal) |
Table 2: Expected Effects of this compound on Urodynamic Parameters in a Partial Bladder Outlet Obstruction (pBOO) Rat Model.
| Treatment Group | Bladder Capacity (mL) | Micturition Pressure (mmHg) | Non-Voiding Contractions (Frequency) |
| Sham + Vehicle | Normal | Normal | Low |
| pBOO + Vehicle | Increased (due to hypertrophy) | Increased | High |
| pBOO + N-Desethyloxybutynin HCl | No significant change/Slightly increased | Decreased | Decreased |
Conclusion
The protocols outlined in this document provide a framework for investigating the efficacy of this compound in validated animal models of overactive bladder. By employing these methodologies, researchers can obtain robust and reproducible data on the urodynamic effects of this compound, contributing to the development of novel therapies for OAB. It is crucial to perform dose-response studies to establish the optimal therapeutic window for this compound in each specific experimental setting.
References
- 1. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. Inhibitory effects of propiverine, atropine and oxybutynin on bladder instability in rats with infravesical outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Extraction of N-Desethyloxybutynin from Urine using Dispersive Liquid-Liquid Microextraction (DLLME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desethyloxybutynin is the primary active metabolite of Oxybutynin (B1027), an antimuscarinic drug used to treat overactive bladder. Accurate and sensitive quantification of N-Desethyloxybutynin in urine is crucial for pharmacokinetic studies and therapeutic drug monitoring. Dispersive Liquid-Liquid Microextraction (DLLME) offers a simple, rapid, and efficient sample preparation method for the extraction and preconcentration of analytes from complex matrices like urine.[1][2] This application note details a validated DLLME protocol coupled with Capillary Electrophoresis (CE) for the determination of N-Desethyloxybutynin in human urine, providing a cost-effective and environmentally friendly alternative to traditional extraction techniques.[3]
Principle of the Method
Dispersive Liquid-Liquid Microextraction is a miniaturized sample preparation technique based on a ternary solvent system.[2] A mixture of an extraction solvent (a water-immiscible organic solvent with high density) and a disperser solvent (miscible in both water and the extraction solvent) is rapidly injected into the aqueous sample (urine).[4] This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for rapid analyte transfer.[5] Subsequent centrifugation separates the analyte-enriched extraction solvent from the aqueous phase, which can then be collected for analysis.[2]
Advantages of the DLLME Method
-
High Extraction Efficiency and Enrichment: Provides excellent recovery and preconcentration of the analyte.[1][6]
-
Rapidity: The entire extraction process is very fast.
-
Low Solvent Consumption: Utilizes microliter volumes of organic solvents, making it a green analytical technique.[1]
-
Simplicity and Cost-Effectiveness: Requires minimal equipment and reagents.[7]
Quantitative Data Summary
The following tables summarize the quantitative performance of the optimized DLLME method for the analysis of N-Desethyloxybutynin in human urine.[8]
Table 1: Optimized DLLME Parameters [8]
| Parameter | Optimal Condition |
| Extraction Solvent | Carbon Tetrachloride |
| Volume of Extraction Solvent | 140 µL |
| Disperser Solvent | Acetonitrile (B52724) |
| Volume of Disperser Solvent | 260 µL |
| Sample Volume | 5.0 mL |
| Sample pH | 11.0 |
| Salt Addition (NaCl) | 2.5% (w/v) |
Table 2: Method Validation Data for N-Desethyloxybutynin [8]
| Parameter | Result |
| Linearity Range | 187.5–750 ng mL⁻¹ |
| Correlation Coefficient (r) | 0.998 |
| Mean Extraction Recovery | 60.9% (SD 8.5%) |
| Limit of Quantification (LOQ) | 187.5 ng mL⁻¹ |
| Intra-day Precision (RSD) | < 15% |
| Inter-day Precision (RSD) | < 15% |
| Intra-day Accuracy | < 15% |
| Inter-day Accuracy | < 15% |
Experimental Protocol
This protocol is based on the validated method described by Moreira et al. (2015).[8]
1. Reagents and Materials
-
N-Desethyloxybutynin standard
-
Carbon Tetrachloride (extraction solvent)
-
Acetonitrile (disperser solvent)
-
Sodium Chloride (NaCl)
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Human urine samples
-
Methanol (B129727) for standard solution preparation
-
Deionized water
-
10 mL centrifuge tubes with conical bottom
-
Microsyringe
2. Standard Solution Preparation
-
Prepare a stock standard solution of N-Desethyloxybutynin by dissolving the compound in methanol to a concentration of 1 mg mL⁻¹.
-
Prepare working standard solutions by diluting the stock solution with methanol to the desired concentrations.
-
Store all solutions at -20°C in amber glass tubes, protected from light.
3. Urine Sample Preparation
-
Thaw frozen urine samples in a water bath at 37°C.
-
To remove particulate matter, centrifuge the samples at 1092 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm cellulose (B213188) acetate (B1210297) membrane filter.
4. Dispersive Liquid-Liquid Microextraction (DLLME) Procedure
-
Transfer a 5.0 mL aliquot of the pre-treated urine sample into a 10 mL glass centrifuge tube with a conical bottom.
-
Add 2.5% (w/v) NaCl to the urine sample.
-
Adjust the pH of the sample to 11.0 using a NaOH solution.[8]
-
In a separate vial, prepare a mixture of 260 µL of acetonitrile (disperser solvent) and 140 µL of carbon tetrachloride (extraction solvent).[8]
-
Using a syringe, rapidly inject the solvent mixture into the urine sample. A cloudy solution will form.[6]
-
Vortex the mixture for a short period (e.g., 30 seconds) to ensure thorough mixing.
-
Centrifuge the cloudy solution for 5 minutes at a sufficient speed to separate the phases (e.g., 2000 x g).
-
The fine droplet of carbon tetrachloride containing the extracted N-Desethyloxybutynin will sediment at the bottom of the conical tube.
-
Carefully remove the aqueous supernatant using a pipette.
-
Collect the sedimented organic phase with a microsyringe for subsequent analysis by an appropriate analytical instrument, such as Capillary Electrophoresis with Diode Array Detection (CE-DAD).[8]
5. Analytical Conditions (Capillary Electrophoresis)
-
Capillary: Fused silica, 50 µm i.d., 36.5 cm effective length.[8]
-
Background Electrolyte: 50 mmol L⁻¹ triethylamine, pH 3.0.[8]
-
Voltage: +30 kV.[8]
-
Temperature: 30 °C.[8]
-
Injection: Hydrodynamic injection (50 mbar for 20 s).[3]
Visualizations
Caption: Experimental workflow for the DLLME of N-Desethyloxybutynin from urine.
Caption: Key parameters influencing the efficiency of the DLLME method.
References
- 1. Determination of multiple drugs of abuse in human urine using dispersive liquid–liquid microextraction and capillary electrophoresis with PDA detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of oxybutynin and N-desethyloxybutynin in human urine by dispersive liquid–liquid microextraction (DLLME) and capillary electrophoresis (CE) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development of a Dispersive Liquid-Liquid Microextraction Technique for the Extraction and Spectrofluorimetric Determination of Fluoxetine in Pharmaceutical Formulations and Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of a Efficient and Sensitive Dispersive Liquid–Liquid Microextraction Technique for Extraction and Preconcentration of 10 β2-Agonists in Animal Urine | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of oxybutynin and N-desethyloxybutynin in human urine by dispersive liquid–liquid microextraction (DLLME) and capillary electrophoresis (CE) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
High-performance liquid chromatography (HPLC) analysis of N-Desethyloxybutynin
Abstract
This document provides a detailed protocol for the quantitative analysis of N-Desethyloxybutynin, a primary active metabolite of oxybutynin, in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be simple, rapid, and reliable, making it suitable for routine quality control and research applications.
Introduction
N-Desethyloxybutynin is a significant metabolite of oxybutynin, a medication used to treat overactive bladder. The pharmacological activity of N-Desethyloxybutynin necessitates its accurate quantification in drug metabolism studies and for quality assurance of pharmaceutical formulations. This application note details a validated HPLC method for its determination.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed. The specific conditions are summarized in the table below.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
N-Desethyloxybutynin reference standard
Standard Solution Preparation
A stock solution of N-Desethyloxybutynin (100 µg/mL) is prepared by dissolving the reference standard in the mobile phase. Working standards are prepared by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
For pharmaceutical dosage forms, a quantity of finely powdered tablets or syrup equivalent to a known amount of the active pharmaceutical ingredient is accurately weighed and dissolved in the mobile phase. The solution is sonicated for 15 minutes and then filtered through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method was validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of N-Desethyloxybutynin. The calibration curve demonstrated excellent linearity over the concentration range.
| Parameter | Result |
| Concentration Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) assays.
| Precision Type | %RSD |
| Intra-day (n=6) | < 2.0% |
| Inter-day (n=6) | < 2.0% |
Accuracy
Accuracy was assessed by the recovery of known amounts of N-Desethyloxybutynin spiked into a placebo matrix.
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Low | 98.5% |
| Medium | 99.2% |
| High | 101.1% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of the method was determined by calculating the LOD and LOQ.
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of N-Desethyloxybutynin.
Caption: HPLC Analysis Workflow for N-Desethyloxybutynin.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of N-Desethyloxybutynin in pharmaceutical samples. The method is straightforward, accurate, and precise, making it highly suitable for routine quality control and research environments.
Application Notes & Protocols: N-Desethyloxybutynin Hydrochloride as a Reference Standard in Bioanalytical Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Desethyloxybutynin is the primary active metabolite of oxybutynin (B1027), an anticholinergic medication used to treat overactive bladder.[1] In pharmacokinetic and bioequivalence studies, the simultaneous quantification of both oxybutynin and N-Desethyloxybutynin in biological matrices is crucial for a comprehensive understanding of the drug's disposition.[1] N-Desethyloxybutynin hydrochloride serves as a critical reference standard in the development and validation of bioanalytical methods to ensure accuracy, precision, and reliability of the generated data. These methods are essential for regulatory submissions and clinical trial support.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in bioanalytical assays, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Data Presentation: Quantitative Method Parameters
The following tables summarize typical quantitative parameters from validated bioanalytical methods for the determination of N-Desethyloxybutynin in human plasma and urine.
Table 1: LC-MS/MS Method Parameters for N-Desethyloxybutynin in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.249 - 70.255[1] | 0.500 - 100[2] | 0.226 - 18.0 (rat plasma)[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.249[1] | 0.500[2] | 0.226 (rat plasma)[3] |
| Intra-day Precision (%RSD) | < 15% | Not Reported | < 14%[3] |
| Inter-day Precision (%RSD) | < 15% | Not Reported | < 14%[3] |
| Accuracy (%RE) | Within ±15% | Not Reported | Within ±7.6%[3] |
| Extraction Recovery (%) | Reproducible and consistent[1] | Mean of 80.4% (analytes)[2] | Not Reported |
| Internal Standard | N-Desethyloxybutynin D5[1] | Deuterated analogs[2] | Not specified |
Table 2: Dispersive Liquid-Liquid Microextraction (DLLME) and Capillary Electrophoresis (CE) Method Parameters for N-Desethyloxybutynin in Human Urine
| Parameter | Method Details |
| Linearity Range (ng/mL) | 187.5 - 750 |
| Correlation Coefficient (r) | 0.998 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Mean Extraction Recovery (%) | 60.9 (SD 8.5%) |
| Internal Standard | Not specified |
Experimental Protocols
Protocol 1: Simultaneous Determination of Oxybutynin and N-Desethyloxybutynin in Human Plasma by LC-MS/MS
This protocol is based on a highly sensitive and rapid method suitable for bioequivalence and pharmacokinetic studies.[1]
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of this compound and its deuterated internal standard (e.g., N-Desethyloxybutynin D5) in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions with a suitable solvent (e.g., 60% methanol) to create calibration curve (CC) and quality control (QC) spiking solutions.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 400 µL of human plasma, add 20 µL of the internal standard working solution.
-
Vortex the sample briefly.
-
Add 100 µL of 0.5M Sodium Hydroxide solution and vortex again.
-
Add 2 mL of tert-Butyl Methyl Ether as the extraction solvent.
-
Vortex for 5 minutes at 2500 rpm.
-
Centrifuge for 5 minutes at 4000 rpm at 5°C.
-
Freeze the aqueous layer and transfer the organic supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 400 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Hypurity C18, 100 x 4.6 mm, 5 µm[1]
-
Mobile Phase: Acetonitrile (B52724) and 2 mM Ammonium Acetate (90:10 V/V), isocratic flow[1]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition for N-Desethyloxybutynin: m/z 330.3 → 96.1[1]
-
MRM Transition for Internal Standard (N-Desethyloxybutynin D5): To be determined based on the specific deuterated standard.
4. Data Analysis:
-
Quantify N-Desethyloxybutynin by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of N-Desethyloxybutynin in the QC and unknown samples from the calibration curve using a weighted (1/x²) linear regression.
Protocol 2: Analysis of N-Desethyloxybutynin in Human Urine by Dispersive Liquid-Liquid Microextraction (DLLME) and Capillary Electrophoresis (CE)
This protocol provides an alternative method for the analysis of N-Desethyloxybutynin in urine samples.
1. Preparation of Standard Solutions:
-
Prepare stock solutions of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with methanol to desired concentrations for spiking.
2. Sample Preparation (DLLME):
-
To 5.0 mL of urine, add 2.5% (w/v) NaCl.
-
Adjust the pH of the urine sample to 11.0.
-
Rapidly inject a mixture of 260 µL of acetonitrile (disperser solvent) and 140 µL of carbon tetrachloride (extraction solvent) into the urine sample.
-
A cloudy solution will form. Centrifuge to separate the phases.
-
Collect the sedimented phase (extraction solvent) for analysis.
3. Capillary Electrophoresis Conditions:
-
CE System: Capillary electrophoresis system with a diode array detector (DAD)
-
Capillary: Fused silica (B1680970) uncoated capillary (e.g., 50 µm i.d., 36.5 cm effective length)
-
Background Electrolyte: 50 mmol L-1 solution of triethylamine, pH 3.0
-
Applied Voltage: +30 kV
-
Temperature: 30 °C
-
Detection: DAD, wavelength to be optimized for N-Desethyloxybutynin.
4. Data Analysis:
-
Generate calibration curves by spiking drug-free urine with standard solutions of N-Desethyloxybutynin at various concentrations.
-
Plot the peak area ratios of N-Desethyloxybutynin to the internal standard (if used) against the nominal concentrations.
-
Determine the concentration of N-Desethyloxybutynin in the unknown samples from the regression equation of the calibration curve.
Visualizations
Caption: Bioanalytical workflow for N-Desethyloxybutynin quantification.
Caption: Metabolic pathway of Oxybutynin.
References
- 1. jchps.com [jchps.com]
- 2. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of N-Desethyloxybutynin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desethyloxybutynin is the primary and pharmacologically active metabolite of oxybutynin (B1027), an anticholinergic medication used to treat overactive bladder.[1][2][3][4] Following oral administration, oxybutynin undergoes extensive first-pass metabolism by cytochrome P450 3A4 in the gut and liver, leading to significantly higher plasma concentrations of N-Desethyloxybutynin compared to the parent drug.[2][5][6] This metabolite contributes significantly to both the therapeutic effects and the side-effect profile, particularly dry mouth.[7] Therefore, characterizing the pharmacokinetic profile of N-Desethyloxybutynin is crucial for the development of new oxybutynin formulations and for understanding its overall clinical pharmacology.
These application notes provide a comprehensive experimental design for a pharmacokinetic study of N-Desethyloxybutynin hydrochloride in a preclinical animal model, along with detailed protocols for key experimental procedures.
Experimental Design: Single-Dose Pharmacokinetic Study in Rats
Objective
To determine the pharmacokinetic profile of N-Desethyloxybutynin following a single oral administration of this compound in rats. Key pharmacokinetic parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Apparent volume of distribution (Vd/F)
-
Apparent total clearance (CL/F)
Study Animals
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Weight: 250-300 g
-
Housing: Animals will be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.[8] Animals should be fasted overnight before dosing.[9]
Test Article
-
This compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
Dosing and Administration
-
Dose Level: A minimum of three dose levels should be evaluated to assess dose proportionality (e.g., 2, 5, and 10 mg/kg).
-
Dose Volume: The administration volume should be kept consistent, typically 5-10 mL/kg.[9][11]
Blood Sampling
-
Sampling Time Points: Blood samples (approximately 0.25 mL) will be collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Collection: Blood samples will be collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.
-
Plasma Preparation: Plasma will be separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) within 30 minutes of collection and stored at -80°C until analysis.[8]
Bioanalytical Method
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used for the simultaneous quantification of N-Desethyloxybutynin and an appropriate internal standard (e.g., N-Desethyloxybutynin-d5) in rat plasma.[13][14][15]
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to relevant regulatory guidelines (e.g., FDA guidance).[16][17][18][19]
Data Analysis
-
Pharmacokinetic Parameters: Plasma concentration-time data for each animal will be analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
-
Statistical Analysis: Descriptive statistics (mean, standard deviation, coefficient of variation) will be calculated for all pharmacokinetic parameters at each dose level. Dose proportionality will be assessed by analyzing the relationship between dose and exposure parameters (Cmax and AUC).
Experimental Protocols
Protocol for Oral Administration in Rats
-
Animal Preparation: Fast rats overnight (approximately 12 hours) prior to dosing, with free access to water.
-
Dose Preparation: Prepare the dosing solution of this compound in the selected vehicle to the desired concentrations. Ensure the solution is homogeneous.
-
Animal Restraint: Gently but firmly restrain the rat.
-
Gavage Procedure:
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Gently insert a ball-tipped oral gavage needle into the esophagus.
-
Administer the calculated dose volume slowly and carefully.
-
Observe the animal for any signs of distress during and after the procedure.
-
-
Post-Dosing: Return the animal to its cage and provide access to food 2-4 hours after dosing. Continue to monitor for any adverse effects.
Protocol for Plasma Sample Collection and Processing
-
Animal Restraint: Place the rat in a suitable restraint device.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Blood Collection:
-
Puncture one of the lateral tail veins with a sterile needle (e.g., 25G).
-
Collect approximately 0.25 mL of blood into a pre-labeled microcentrifuge tube containing K2-EDTA.
-
Gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
-
Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.
-
Sample Processing:
-
Place the blood sample on ice immediately after collection.
-
Within 30 minutes, centrifuge the sample at 4000 rpm for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean, pre-labeled cryovial.
-
Store the plasma samples at -80°C until bioanalysis.
-
Protocol for LC-MS/MS Bioanalysis of N-Desethyloxybutynin in Plasma
This protocol is a general guideline and should be optimized and validated for specific instrumentation and laboratory conditions.
-
Sample Preparation (Liquid-Liquid Extraction): [13][14]
-
Thaw plasma samples, quality control (QC) samples, and calibration standards on ice.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (e.g., N-Desethyloxybutynin-d5).
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH).
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).[14]
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable C18 column (e.g., Hypurity C18, 100 x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 2 mM ammonium (B1175870) acetate).[13][14]
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
N-Desethyloxybutynin: m/z 330.3 → 96.1.[13]
-
Internal Standard (N-Desethyloxybutynin-d5): Adjust for the mass difference.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the data.[13]
-
Determine the concentration of N-Desethyloxybutynin in the unknown samples from the calibration curve.
-
Data Presentation
Table 1: Summary of LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-thaw, short-term, long-term) | % Change within ±15% |
Table 2: Mean Pharmacokinetic Parameters of N-Desethyloxybutynin in Rats Following Single Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | AUC₀₋inf (ng·h/mL) | t½ (h) |
| 2 | |||||
| 5 | |||||
| 10 |
All values to be presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for the pharmacokinetic study.
Caption: Metabolic pathway of Oxybutynin to N-Desethyloxybutynin.
References
- 1. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ics.org [ics.org]
- 8. unmc.edu [unmc.edu]
- 9. mdpi.com [mdpi.com]
- 10. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downstate.edu [downstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. jchps.com [jchps.com]
- 14. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sensitive determination of oxybutynin and desethyloxybutynin in dog plasma by LC-ESI/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA - Drug Information Update [content.govdelivery.com]
- 17. fda.gov [fda.gov]
- 18. advisory.avalerehealth.com [advisory.avalerehealth.com]
- 19. FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA - ECA Academy [gmp-compliance.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of N-Desethyloxybutynin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of N-Desethyloxybutynin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound have poor solubility in neutral aqueous solutions?
A1: this compound is the salt of a weakly basic parent compound. In neutral or alkaline solutions, the hydrochloride salt can convert to its free base form, which is significantly less soluble in water. The solubility of this compound is highly dependent on the pH of the aqueous solution.
Q2: What is the expected effect of pH on the solubility of this compound?
Q3: Can I use co-solvents to improve the solubility of this compound?
A3: Yes, co-solvents can be an effective strategy to enhance the solubility of this compound. Water-miscible organic solvents such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs) can increase the solubility of poorly water-soluble drugs by reducing the polarity of the solvent system.[2][3] The selection of a co-solvent and its concentration should be optimized based on experimental trials.
Q4: Are there any specific excipients I should avoid when formulating this compound?
A4: Yes, certain excipients can be incompatible with hydrochloride salts of weak bases and can lead to a phenomenon called disproportionation, where the salt converts to the less soluble free base. Excipients with a basic character or those containing carboxylate groups, such as magnesium stearate (B1226849), sodium croscarmellose, and sodium stearyl fumarate, have been shown to induce disproportionation.[4][5][6] The formation of the deliquescent salt magnesium chloride when using magnesium stearate can be particularly problematic.[4][5]
Q5: What is disproportionation and how can I prevent it?
A5: Disproportionation is a process where a salt of a weak base reverts to its free base form in the presence of moisture and an excipient that can accept a proton.[4][6] This can lead to a decrease in solubility and dissolution rate. To prevent disproportionation, it is crucial to carefully select excipients that are compatible with hydrochloride salts. Avoid excipients with a pKa higher than the pH of maximum solubility (pHmax) of the drug salt.[4][5] Maintaining a low moisture environment during manufacturing and storage is also important.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dissolution in a neutral buffer (e.g., PBS pH 7.4).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High pH of the buffer | Lower the pH of the aqueous solution to below the pKa of the compound. A pH of 2-4 is a good starting point. | The compound should dissolve and remain in solution as the protonated, more soluble form. |
| Insufficient solvent volume | Increase the volume of the aqueous buffer to ensure the concentration is below the saturation solubility at that pH. | The compound dissolves completely. |
| Slow dissolution rate | Gently warm the solution and/or use sonication to aid in the dissolution process. Ensure the temperature does not degrade the compound. | The rate of dissolution increases, leading to a clear solution more quickly. |
Issue 2: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Precipitation in cell culture media | Prepare a concentrated stock solution in an acidic buffer or a suitable co-solvent (e.g., DMSO, ethanol) and then dilute it into the cell culture media. Ensure the final concentration of the organic solvent is non-toxic to the cells. | The compound remains in solution in the final assay medium, leading to more consistent and reproducible results. |
| Interaction with media components | Evaluate the stability of the compound in the specific cell culture medium over the time course of the experiment. | Understanding the stability will help in designing the experiment and interpreting the results accurately. |
Issue 3: Poor bioavailability in preclinical studies with an oral formulation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low solubility in the gastrointestinal tract | Formulate the compound in an acidic vehicle or with pH-modifying excipients to maintain a low pH microenvironment. | Improved dissolution and absorption of the drug in the gastrointestinal tract, leading to higher bioavailability. |
| Incompatible excipients causing disproportionation | Review the formulation for any incompatible excipients like magnesium stearate. Replace them with compatible alternatives such as sodium lauryl sulfate (B86663) or stearic acid.[4] | A stable formulation with consistent dissolution profiles and improved bioavailability. |
Quantitative Data
While specific aqueous solubility data for this compound is limited in the public domain, the following table provides solubility data for its parent compound, Oxybutynin hydrochloride, which is expected to have a similar pH-dependent solubility profile.
Table 1: pH-Dependent Aqueous Solubility of Oxybutynin
| pH | Solubility (mg/mL) | Reference |
| 1.2 | High | [7] |
| 7.2 (PBS) | ~0.2 | [8] |
| >9.0 | Very Low | [7] |
Table 2: Common Co-solvents for Enhancing Solubility of Poorly Water-Soluble Drugs
| Co-solvent | Typical Concentration Range (% v/v) | Notes |
| Ethanol | 5 - 40 | Generally well-tolerated in many formulations. |
| Propylene Glycol | 10 - 60 | A common vehicle for oral and injectable formulations. |
| Polyethylene Glycol 400 (PEG 400) | 20 - 70 | Can significantly increase the solubility of hydrophobic compounds. |
| Dimethyl Sulfoxide (DMSO) | < 1 (for in vitro) | A powerful solvent, but its use in vivo is limited due to toxicity. |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol outlines a method to determine the aqueous solubility of this compound at different pH values.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Phosphate buffer solutions (pH 5.8, 6.8, 7.4)
-
Acetate buffer (pH 4.5)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a series of aqueous solutions with different pH values (e.g., pH 2, 4, 6, 7, 8) using appropriate buffers or by adjusting the pH of deionized water with HCl or NaOH.
-
Add an excess amount of this compound to a known volume of each pH solution in separate vials. The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable mobile phase or solvent and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility (in mg/mL or µg/mL) as a function of pH.
Protocol 2: Screening for Suitable Co-solvents
This protocol provides a method for screening different co-solvents to improve the solubility of this compound.
Materials:
-
This compound
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Deionized water
-
Vials with screw caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10:90, 20:80, 50:50).
-
Add a known excess amount of this compound to a fixed volume of each co-solvent mixture in separate vials.
-
Vortex the vials vigorously for 2-5 minutes.
-
Allow the vials to equilibrate at room temperature for at least 24 hours, with intermittent shaking.
-
After equilibration, visually inspect for undissolved solid.
-
If undissolved solid is present, centrifuge the samples.
-
Analyze the concentration of the dissolved compound in the supernatant as described in Protocol 1.
-
Compare the solubility in different co-solvent systems to identify the most effective one.
Visualizations
Caption: Experimental workflow for determining and optimizing the solubility of this compound.
Caption: Simplified signaling pathway of muscarinic M3 receptor antagonism by this compound in bladder smooth muscle.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharxmonconsulting.com [pharxmonconsulting.com]
- 5. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-Desethyloxybutynin Hydrochloride
This technical support guide is intended for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of N-Desethyloxybutynin hydrochloride. This document provides a comprehensive resource in a question-and-answer format to directly address and troubleshoot this common chromatographic challenge.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value near 1.0 signifies a symmetrical peak, whereas values exceeding 1.2 indicate significant tailing.[2][3] For most analytical purposes, a tailing factor above 2.0 is generally considered unacceptable.[2]
Q2: Why is peak tailing a significant issue in the analysis of this compound?
A2: Peak tailing can seriously compromise the quality and reliability of your analytical data. The primary consequences include:
-
Reduced Resolution: Tailing peaks can merge with neighboring peaks, making accurate quantification of individual analytes challenging.[1]
-
Decreased Sensitivity: As a peak broadens, its height diminishes, which can lower the signal-to-noise ratio and adversely affect the limits of detection and quantification.
-
Inaccurate Quantification: The distortion of the peak shape can introduce errors during peak integration, leading to imprecise and inaccurate quantitative results.[1]
-
Reduced Method Robustness: Analytical methods that produce tailing peaks are often less robust and more sensitive to minor variations in experimental conditions.[2]
Q3: What are the fundamental causes of peak tailing for a basic compound like this compound?
A3: For basic compounds such as this compound, which contains a secondary amine, the primary causes of peak tailing are:
-
Secondary Silanol (B1196071) Interactions: The basic amine group can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[4][5][6] This secondary interaction, in addition to the primary reversed-phase retention mechanism, causes some analyte molecules to be retained longer, resulting in a tailing peak.[7]
-
Inappropriate Mobile Phase pH: When the mobile phase pH is not optimal, it can lead to interactions between the ionized analyte and the stationary phase, contributing to peak tailing.[4][5]
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and increased peak tailing.[2]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak distortion.[8]
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can also contribute to peak broadening and tailing.[4]
Troubleshooting Guide
Issue 1: Significant peak tailing is observed for the this compound peak.
This is the most common issue encountered. The following troubleshooting steps are recommended, starting with the most likely solutions.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting peak tailing.
Detailed Troubleshooting Steps:
Step 1: Evaluate and Adjust Mobile Phase pH
-
Rationale: The interaction between the basic this compound and acidic silanol groups is a primary cause of tailing.[5][6] By lowering the mobile phase pH, the silanol groups become protonated and less likely to interact with the positively charged analyte.[5][9]
-
Action: Adjust the mobile phase pH to a value between 2 and 3 using an appropriate acidic modifier like formic acid or phosphoric acid.[5] It is recommended to keep the pH at least 2 units away from the analyte's pKa.[6]
-
Protocol:
-
Prepare the aqueous portion of your mobile phase.
-
Measure the pH using a calibrated pH meter.[5]
-
Adjust the pH to the desired level (e.g., 2.5) by adding a small amount of a suitable acid (e.g., 0.1% formic acid).
-
Mix the aqueous and organic components of the mobile phase.
-
Equilibrate the column with the new mobile phase for a sufficient time before injecting the sample.
-
Step 2: Assess Column Performance and Chemistry
-
Rationale: The type and condition of the HPLC column are critical. Standard silica-based C18 columns may have a higher number of accessible silanol groups.[9]
-
Action:
-
Use an End-Capped Column: These columns have their residual silanol groups chemically deactivated, which reduces secondary interactions.[4][6]
-
Consider Alternative Column Chemistries:
-
Check for Column Degradation: If the column is old or has been used extensively, it may be the source of the problem. Try replacing it with a new column of the same type.[2]
-
Step 3: Consider Mobile Phase Additives
-
Rationale: Additives can be used to mask the effects of residual silanol groups.
-
Action:
-
Triethylamine (TEA): Add a small concentration of TEA (e.g., 0.1%) to the mobile phase.[9] TEA is a basic compound that will preferentially interact with the acidic silanol groups, thereby reducing their interaction with this compound.[5]
-
Ion-Pairing Agents: These agents, such as hexane (B92381) sulfonic acid, can be added to the mobile phase to form a neutral complex with the ionized analyte, which can improve peak shape and retention.
-
Step 4: Check for Instrumental Issues
-
Rationale: Problems with the HPLC system itself can contribute to peak distortion.
-
Action:
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to reduce dead volume.[4]
-
Check for Column Voids: A void at the head of the column can cause peak tailing or splitting. This can sometimes be rectified by reversing and flushing the column (if the manufacturer's instructions permit).[6][8]
-
Reduce Injection Volume/Concentration: Injecting a smaller volume or a more dilute sample can help to determine if column overload is the cause of the peak tailing.[3]
-
Chemical Interaction Leading to Peak Tailing
Caption: The ionic interaction between the basic analyte and ionized silanol groups.
Data Presentation
Table 1: Recommended Starting HPLC Conditions for this compound Analysis
| Parameter | Recommended Condition 1 | Recommended Condition 2 |
| Column | C18, end-capped (e.g., Hypurity C18), 100 x 4.6 mm, 5 µm | Polar-embedded C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724): 2 mM Ammonium (B1175870) Acetate (B1210297) (90:10 v/v) | Acetonitrile: 5.0 mM Ammonium Acetate, pH 4.0 (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210-220 nm or Mass Spectrometry | UV at 210-220 nm or Mass Spectrometry |
| Injection Volume | 10-20 µL | 10-20 µL |
| Column Temp. | 25-30 °C | 25-30 °C |
Note: These are starting conditions and may require further optimization.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Aqueous Phase: Prepare a 10 mM solution of ammonium acetate in HPLC-grade water.
-
pH Adjustment: While stirring, add 0.1% (v/v) formic acid to the ammonium acetate solution until the pH, as measured by a calibrated pH meter, is approximately 3.0.
-
Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with acetonitrile in the desired ratio (e.g., 10:90 v/v).
-
System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the this compound standard and sample solutions and evaluate the peak shape.
Protocol 2: Column Flushing and Regeneration
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse Column (if permissible): Check the column's manual to see if reverse flushing is allowed. If so, reverse the column direction.
-
Flushing Sequence: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min) for at least 20 column volumes each:
-
HPLC-grade water (to remove buffers)
-
Isopropanol
-
Hexane (for non-polar contaminants)
-
Isopropanol
-
Mobile phase without buffer
-
-
Re-equilibration: Reconnect the column in the correct orientation and equilibrate with the analytical mobile phase until a stable baseline is achieved.
By systematically applying these troubleshooting steps and utilizing the provided protocols and data, researchers can effectively diagnose and resolve issues of peak tailing in the HPLC analysis of this compound, leading to more accurate and reliable results.
References
- 1. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchps.com [jchps.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. Enantioselective analysis of oxybutynin and N-desethyloxybutynin with application to an in vitro biotransformation study. | Semantic Scholar [semanticscholar.org]
- 8. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: N-Desethyloxybutynin Hydrochloride In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of N-Desethyloxybutynin hydrochloride for in vivo experiments. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
N-Desethyloxybutynin is the active metabolite of oxybutynin (B1027) and functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It exhibits a high affinity for M1, M3, and M4 receptor subtypes, and a lower affinity for M2 and M5 subtypes.[1] By blocking these receptors, particularly in the bladder's detrusor muscle, it inhibits the muscarinic action of acetylcholine, leading to smooth muscle relaxation.[3] This action increases bladder capacity and reduces the frequency of uninhibited contractions.[4]
Q2: What are the known in vivo effects of this compound in animal models?
In vivo studies in rats have demonstrated that intravenously administered N-Desethyloxybutynin binds to muscarinic receptors in the bladder, submaxillary gland, heart, and colon. This binding activity is comparable to that of its parent compound, oxybutynin, and results in a dose-dependent inhibition of pilocarpine-induced salivation.[5]
Q3: What are the potential side effects of this compound in in vivo experiments?
While specific toxicology studies on directly administered N-Desethyloxybutynin are not widely available, its anticholinergic properties, similar to oxybutynin, suggest potential side effects. These may include mydriasis (dilation of the pupils), increased water intake, and increased urine volume.[6] At higher doses, more pronounced anticholinergic effects such as dry mouth, constipation, and central nervous system effects could potentially be observed. N-Desethyloxybutynin is considered a major contributor to the dry mouth side effect observed with oral oxybutynin administration.[3][7]
Troubleshooting Guide
Problem: I am not observing the expected pharmacological effect (e.g., bladder relaxation).
-
Dosage: The dosage may be too low. Refer to the dosage table below for a known effective range for intravenous administration in rats. If using a different route or species, dose-response studies are highly recommended.
-
Route of Administration: The bioavailability of N-Desethyloxybutynin can vary significantly depending on the administration route. Intravenous administration ensures 100% bioavailability, while other routes like oral or intraperitoneal may result in lower and more variable plasma concentrations.
-
Compound Stability: Ensure the this compound solution is properly prepared and stored to prevent degradation.
-
Animal Model: The sensitivity to muscarinic antagonists can differ between species and even strains.
Problem: I am observing excessive side effects in my animal models.
-
Dosage: The administered dose may be too high. Consider reducing the dose to a lower effective range.
-
Route of Administration: Rapid absorption from intravenous injection can lead to high peak plasma concentrations and more pronounced side effects. A slower infusion or a different route of administration that provides a more sustained release profile might mitigate these effects.
-
Supportive Care: Ensure animals have free access to water, especially if signs of dehydration (related to decreased salivation) are observed. Monitor for any signs of distress.
Data Presentation: In Vivo Dosage
The following table summarizes the available quantitative data for the in vivo administration of N-Desethyloxybutynin. It is important to note that publicly available data on direct administration is limited. Researchers should perform dose-finding studies for their specific animal model and experimental setup.
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| Rat | Intravenous (i.v.) | 2.73 - 27.3 µmol/kg | Dose- and time-dependent binding to muscarinic receptors in bladder, submaxillary gland, heart, and colon; equipotent to oxybutynin in reducing pilocarpine-induced salivation. | [5] |
Note: The molecular weight of this compound can be used to convert this molar dosage to mg/kg.
Experimental Protocols
Protocol 1: Intravenous Administration in Rats
This protocol is based on the methodology from a study that directly administered N-Desethyloxybutynin to rats.[5]
-
Animal Model: Male Sprague-Dawley rats.
-
Compound Preparation: Dissolve this compound in a sterile, isotonic vehicle suitable for intravenous injection (e.g., 0.9% saline). The concentration should be calculated to allow for the desired dosage in a reasonable injection volume.
-
Administration:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Administer the prepared N-Desethyloxybutynin solution via a tail vein injection.
-
The injection should be performed slowly to avoid acute adverse reactions.
-
-
Pharmacological Assessment:
-
To assess the effect on salivation, pilocarpine (B147212) can be injected to induce salivation, and the amount of saliva produced can be measured over a specific time period.
-
For assessing muscarinic receptor binding in tissues, ex vivo binding assays can be performed. This involves sacrificing the animal at a specific time point after drug administration, dissecting the target tissues (bladder, submaxillary gland, etc.), and performing radioligand binding assays.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's antagonist action at the muscarinic M3 receptor.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. brazjurol.com.br [brazjurol.com.br]
Minimizing matrix effects in LC-MS/MS analysis of N-Desethyloxybutynin hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of N-Desethyloxybutynin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my analysis of N-Desethyloxybutynin?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as N-Desethyloxybutynin, due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1] Common sources of matrix effects in biological samples like plasma include phospholipids, proteins, and salts.[2]
Q2: What are the most common causes of matrix effects in the analysis of N-Desethyloxybutynin?
A2: The most frequently cited cause of matrix effects in bioanalytical LC-MS/MS methods is the presence of endogenous plasma phospholipids.[3][4] These molecules can co-elute with N-Desethyloxybutynin and interfere with the ionization process in the mass spectrometer source.[5] Other potential sources include residual proteins, salts from buffers, and any co-administered drugs or their metabolites.
Q3: How can I assess the presence and severity of matrix effects in my assay?
A3: A common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the signal response of N-Desethyloxybutynin in a neat solution to the response of a post-extraction spiked blank matrix sample. The difference in these responses indicates the degree of ion suppression or enhancement.[1] Another qualitative technique is post-column infusion, where a constant flow of the analyte is introduced after the analytical column, and a blank matrix extract is injected. Dips or peaks in the analyte's signal indicate regions of ion suppression or enhancement.
Troubleshooting Guide
Issue 1: Poor peak shape (fronting, tailing, or splitting) for N-Desethyloxybutynin.
| Possible Cause | Troubleshooting Step |
| Inappropriate Injection Solvent | Ensure the injection solvent is compatible with or weaker than the initial mobile phase to prevent peak distortion. For reversed-phase chromatography, avoid dissolving the sample in a solvent with a higher organic content than the mobile phase. |
| Column Contamination | Implement a column washing procedure. If the problem persists, consider using a guard column or replacing the analytical column. |
| Sub-optimal Chromatographic Conditions | Adjust the mobile phase composition, gradient slope, or flow rate to improve the separation of N-Desethyloxybutynin from interfering matrix components. |
| High Sample Load | Reduce the injection volume or dilute the sample to avoid overloading the column. |
Issue 2: Inconsistent or low recovery of N-Desethyloxybutynin.
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Extraction | Optimize the sample preparation method. Experiment with different extraction solvents, pH adjustments, or extraction techniques (e.g., LLE, SPE, PPT). For N-Desethyloxybutynin, a basic compound, adjusting the sample pH to a more basic level (e.g., pH 11) before LLE can improve recovery. |
| Analyte Instability | Evaluate the stability of N-Desethyloxybutynin under the storage and experimental conditions. Consider the use of stabilizers or immediate analysis after preparation. |
| Sub-optimal pH during Extraction | The pH of the sample can significantly impact the extraction efficiency of ionizable compounds. For basic analytes like N-Desethyloxybutynin, adjusting the pH to be at least 2 units above its pKa will promote its neutral form, enhancing its extraction into an organic solvent during LLE. |
Issue 3: Significant ion suppression or enhancement.
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Employ sample preparation techniques specifically designed to remove phospholipids, such as phospholipid removal plates or specialized SPE cartridges.[4] Monitoring specific phospholipid MRM transitions can help identify the elution regions of these interferences.[5] |
| Inadequate Chromatographic Separation | Modify the LC method to separate N-Desethyloxybutynin from the matrix components causing ion suppression. This could involve changing the column chemistry (e.g., using a different stationary phase), adjusting the mobile phase pH, or altering the gradient profile.[1] |
| High Concentration of Matrix Components | Dilute the sample with the mobile phase. This can be a simple and effective way to reduce matrix effects, provided the analyte concentration remains above the lower limit of quantification. |
| Use of an Inappropriate Internal Standard | Utilize a stable isotope-labeled (SIL) internal standard for N-Desethyloxybutynin (e.g., N-Desethyloxybutynin-D5). A SIL-IS will co-elute with the analyte and experience similar matrix effects, thereby providing more accurate quantification.[6][7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for N-Desethyloxybutynin from Human Plasma
This protocol is adapted from methodologies developed for the simultaneous analysis of oxybutynin (B1027) and N-desethyloxybutynin.[5][6]
-
Sample Preparation:
-
To 400 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of the internal standard working solution (e.g., N-Desethyloxybutynin-D5).
-
Vortex the sample for 30 seconds.
-
Add 100 µL of 0.5 M Sodium Hydroxide solution and vortex for another 30 seconds to basify the sample.[6]
-
-
Extraction:
-
Evaporation and Reconstitution:
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 400 µL of the mobile phase (e.g., Acetonitrile and 2 mM Ammonium Acetate, 90:10 v/v).[6]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for N-Desethyloxybutynin Analysis
The following are example parameters and should be optimized for your specific instrumentation.
| Parameter | Condition |
| LC Column | Hypurity C18, 100 x 4.6 mm, 5 µm or equivalent[6] |
| Mobile Phase | A: 2 mM Ammonium Acetate in WaterB: AcetonitrileIsocratic elution with 90% B[6] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL[6] |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| MS/MS Transition | N-Desethyloxybutynin: m/z 330.3 → 96.1[6]N-Desethyloxybutynin-D5 (IS): m/z 335.3 → 101.1 (example) |
| Dwell Time | 200 ms[6] |
Visualizations
Caption: Experimental workflow for LLE-based sample preparation of N-Desethyloxybutynin.
Caption: A logical troubleshooting workflow for LC-MS/MS analysis of N-Desethyloxybutynin.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Measurement of oxybutynin and its N-desethyl metabolite in plasma, and its application to pharmacokinetic studies in young, elderly and frail elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Enhancing the stability of N-Desethyloxybutynin hydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of N-Desethyloxybutynin hydrochloride stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing and storing this compound stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer after dilution from organic stock. | Solvent Mismatch: The compound is less soluble in the final aqueous buffer than in the organic stock solvent (e.g., DMSO, ethanol). | - Lower the concentration of the stock solution. - Add the stock solution to the aqueous buffer slowly while vortexing. - Perform a stepwise dilution. |
| pH Shift: The pH of the final solution may be outside the optimal solubility range for the hydrochloride salt. | - Ensure the final pH of the solution is slightly acidic. Studies on the parent compound, oxybutynin (B1027), show that a lower pH improves solubility and stability.[1] - Adjust the pH of the buffer before adding the compound. | |
| Cloudy or hazy solution. | Incomplete Dissolution: The compound has not fully dissolved. | - Gently warm the solution (e.g., to 37°C). - Use sonication to aid dissolution. - Increase the volume of the solvent. |
| Contamination: The solvent or compound may be contaminated. | - Use high-purity, sterile solvents and reagents. | |
| Precipitation Over Time: The compound is unstable in the prepared solution. | - Prepare fresh solutions for each experiment. - If short-term storage is necessary, store at 2-8°C and protect from light.[2] | |
| Loss of potency or inconsistent results. | Chemical Degradation: The compound is degrading in the stock solution. | - Solvent Choice: Use anhydrous, high-purity solvents. For long-term storage, DMSO is often preferred over protic solvents like ethanol (B145695) or methanol (B129727). - pH Control: Maintain a slightly acidic pH in aqueous solutions to improve stability.[1] - Temperature: Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. - Light Exposure: Protect solutions from light by using amber vials or wrapping vials in foil.[3] - Oxygen Sensitivity: Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing, especially for long-term storage. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For long-term storage, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrochloride salts. Ethanol and methanol can also be used, but they are protic solvents and may be more reactive. For aqueous solutions used in experiments, sterile water or a suitable buffer with a slightly acidic pH is recommended to enhance stability.[1]
2. What are the optimal storage conditions for this compound stock solutions?
For long-term stability, stock solutions should be stored at -20°C or -80°C in tightly sealed vials, protected from light.[3] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but it is crucial to perform a stability test for your specific conditions. Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use vials.
3. How does pH affect the stability of this compound in aqueous solutions?
The stability of amine hydrochloride salts in aqueous solutions is often pH-dependent. Studies on the parent compound, oxybutynin, have shown that degradation is significantly reduced in more acidic conditions.[1] Therefore, maintaining a slightly acidic pH (e.g., below 7) is recommended for aqueous working solutions to minimize hydrolysis and improve stability.
4. What are the likely degradation pathways for this compound in solution?
N-Desethyloxybutynin, a secondary amine, is a metabolite of the tertiary amine oxybutynin.[4][5] The degradation pathways in solution are likely to involve hydrolysis and oxidation. Forced degradation studies on oxybutynin have shown it degrades under acidic and basic hydrolysis and oxidative conditions.[6] Potential degradation pathways for this compound in solution could include:
-
Hydrolysis: Cleavage of the ester linkage.
-
Oxidation: Oxidation of the secondary amine.
5. How can I check the stability of my stock solution?
The stability of your stock solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves analyzing the concentration of the parent compound and monitoring for the appearance of degradation products over time under specific storage conditions.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance in a fume hood.
-
Dissolution: Add the powder to a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use, sterile amber vials to avoid repeated freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for a Short-Term Stability Study of an Aqueous Working Solution
-
Preparation: Prepare a 100 µM working solution of this compound in a relevant aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) from a freshly prepared DMSO stock solution.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the working solution using a validated HPLC or LC-MS method to determine the initial concentration of this compound.
-
Storage: Store the remaining working solution under the desired conditions (e.g., 4°C, room temperature). Protect the solution from light.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw aliquots and analyze them using the same analytical method.
-
Data Analysis: Compare the concentration of this compound at each time point to the initial concentration to determine the percentage of degradation.
Visualizations
Caption: Experimental workflow for stock solution preparation and stability testing.
References
- 1. The metabolism of tertiary amines | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Oxybutynin chloride: alterations in drug delivery and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ejpmr.com [ejpmr.com]
Technical Support Center: N-Desethyloxybutynin Hydrochloride Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in N-Desethyloxybutynin hydrochloride bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
N-Desethyloxybutynin is the active metabolite of oxybutynin, an anticholinergic drug. Its primary mechanism of action is as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). By blocking these receptors, it inhibits the effects of acetylcholine, leading to smooth muscle relaxation. There are five subtypes of muscarinic receptors (M1-M5), and N-Desethyloxybutynin exhibits varying affinities for each.
Q2: Which cell lines are suitable for this compound bioassays?
Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells are commonly used for bioassays involving muscarinic receptor antagonists. These cell lines can be transiently or stably transfected to express specific human muscarinic receptor subtypes (M1-M5), providing a controlled system for studying compound activity. It is important to verify the expression of the target receptor in the chosen cell line.
Q3: What are the critical parameters to control for reducing variability in cell-based assays?
Key parameters to control include:
-
Cell Health and Passage Number: Use healthy, consistently passaged cells to ensure uniform physiological responses.
-
Cell Seeding Density: Optimize cell density to ensure exponential growth during the assay.
-
Reagent Quality and Preparation: Use high-quality reagents and prepare them consistently.
-
Incubation Times and Temperatures: Adhere strictly to optimized incubation periods and maintain stable temperatures.
-
Pipetting Technique: Ensure accurate and consistent pipetting to minimize volume errors.
Q4: How should this compound be prepared for in vitro assays?
For most cell-based assays, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock solution should then be serially diluted in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the assay wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in Radioligand Binding Assay Results
Symptoms:
-
Inconsistent Ki or IC50 values between experiments.
-
Large error bars for replicate data points.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Equilibration | Increase the incubation time to ensure the binding reaction reaches equilibrium. Perform a time-course experiment to determine the optimal incubation time. | Consistent binding levels are achieved at the chosen time point. |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be added to all wells. | Reduced well-to-well and plate-to-plate variability. |
| Variable Membrane Prep | Ensure consistent homogenization and protein concentration of cell membrane preparations. Perform a protein quantification assay (e.g., Bradford) for each batch. | Consistent receptor density across assay wells. |
| High Non-Specific Binding | Optimize the concentration of the blocking agent in the assay buffer (e.g., BSA). Increase the number and duration of wash steps. | Reduced background signal and improved signal-to-noise ratio. |
Issue 2: Low Signal-to-Noise Ratio in Functional Assays (e.g., Calcium Mobilization, cAMP)
Symptoms:
-
Weak response to the agonist, making it difficult to measure inhibition by N-Desethyloxybutynin.
-
High background fluorescence or luminescence.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Receptor Expression | Verify the expression level of the target muscarinic receptor subtype in your cell line using a validated method (e.g., radioligand binding, western blot). | Confirmation of adequate receptor expression for a robust signal. |
| Suboptimal Agonist Concentration | Perform an agonist dose-response curve to determine the EC80 concentration. Using the EC80 concentration for antagonist assays provides a better window for measuring inhibition. | A robust and reproducible agonist response that can be effectively inhibited. |
| Cell Health Issues | Ensure cells are healthy and not over-confluent. Use cells within a consistent passage number range. | Improved cellular responsiveness to stimuli. |
| Assay Buffer Components | Check for interfering components in the assay buffer. For fluorescence assays, some media components can cause autofluorescence. | Reduced background and a cleaner signal. |
Quantitative Data
The following tables provide representative quantitative data for this compound in different bioassays. Note that these values can vary depending on the specific experimental conditions.
Table 1: Binding Affinity (Ki) of N-Desethyloxybutynin for Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M1 | 2.5 |
| M2 | 10 |
| M3 | 1.6 |
| M4 | 5.0 |
| M5 | 8.0 |
Data represents the dissociation constant for inhibition and indicates the affinity of N-Desethyloxybutynin for each receptor subtype. Lower values indicate higher affinity.
Table 2: Illustrative Functional Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.65 | An excellent assay with a good separation between positive and negative controls. |
| Coefficient of Variation (CV) | < 15% | Good precision and reproducibility of the assay. |
These are example values. The Z'-factor is a measure of assay quality, with values > 0.5 considered excellent. The CV indicates the level of variation within replicate measurements.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific muscarinic receptor subtype expressed in a cell line like CHO-K1 or HEK293.
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target muscarinic receptor. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay Buffer.
-
This compound at various concentrations.
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation.
-
For non-specific binding control wells, add a high concentration of a non-labeled antagonist (e.g., atropine).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki value.
Calcium Mobilization Functional Assay
This protocol measures the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cells expressing the target muscarinic receptor (e.g., CHO-K1-M3).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Muscarinic agonist (e.g., carbachol).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a pre-determined concentration (e.g., EC80) of the muscarinic agonist to all wells.
-
Signal Detection: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the concentration of this compound to calculate the IC50 value.
Visualizations
Caption: Gq-coupled muscarinic receptor (M1, M3, M5) signaling pathway and inhibition by this compound.
Caption: Gi-coupled muscarinic receptor (M2, M4) signaling pathway and inhibition by this compound.
Caption: General experimental workflow for this compound bioassays.
Technical Support Center: Method Development for Challenging Separations of N-Desethyloxybutynin and Its Impurities
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and method development for the separation of N-Desethyloxybutynin and its related impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of N-Desethyloxybutynin.
Issue 1: Poor Peak Shape (Tailing or Fronting) for N-Desethyloxybutynin Peak
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column Silanols | N-Desethyloxybutynin is a tertiary amine, which can interact with residual silanol (B1196071) groups on the silica-based column packing material, leading to peak tailing. - Use a lower pH mobile phase: This will protonate the silanol groups, reducing their interaction with the basic analyte. - Add a competing base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites. - Use an end-capped column: Employ a column with high-quality end-capping to minimize the number of available silanol groups. |
| Column Overload | Injecting too much sample can lead to peak fronting. - Reduce injection volume or sample concentration: Dilute the sample or inject a smaller volume to ensure the column's capacity is not exceeded. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. - Use the mobile phase as the sample solvent: Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 2: Poor Resolution Between N-Desethyloxybutynin and an Impurity
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Strength | The mobile phase may be too strong or too weak to achieve optimal separation. - Optimize the organic modifier concentration: Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A lower organic concentration will generally increase retention and may improve the resolution of early-eluting peaks. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds. - Adjust the mobile phase pH: Experiment with pH values around the pKa of N-Desethyloxybutynin and its impurities to maximize the difference in their retention times. |
| Suboptimal Column Chemistry | The chosen stationary phase may not be suitable for the separation. - Try a different column: Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a different particle size for higher efficiency. |
| Temperature Effects | Temperature can influence selectivity. - Adjust the column temperature: Running the separation at a different temperature can sometimes improve resolution. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of N-Desethyloxybutynin?
A1: N-Desethyloxybutynin is a metabolite of Oxybutynin (B1027). Therefore, its impurity profile may include related substances from the synthesis of the parent drug, as well as its own degradation products. Common impurities can be broadly categorized as:
-
Process-related impurities: These can include starting materials, intermediates, and by-products from the synthesis of Oxybutynin.
-
Degradation products: N-Desethyloxybutynin can degrade through hydrolysis of the ester linkage or oxidation of the amine group.
-
Stereoisomers: As N-Desethyloxybutynin is chiral, its enantiomer can be a potential impurity.
Q2: How can I perform a forced degradation study for N-Desethyloxybutynin?
A2: A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating method. The following conditions are typically employed:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
Q3: What type of HPLC column is best suited for the separation of N-Desethyloxybutynin and its impurities?
A3: A reversed-phase C18 column is a good starting point for method development. Look for a high-purity, end-capped silica (B1680970) column to minimize peak tailing associated with the basic nature of N-Desethyloxybutynin. For challenging separations, especially with polar impurities, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, could be beneficial. For separating the enantiomers, a chiral stationary phase is required.[1]
Experimental Protocols
Protocol 1: HPLC Method for Achiral Separation of N-Desethyloxybutynin and its Impurities
This method is designed for the separation of N-Desethyloxybutynin from its potential process-related and degradation impurities.
| Parameter | Condition |
| Column | Phenomenex Gemini C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile and 5.0 mM Ammonium Acetate buffer (pH 4.0) |
| Gradient | 30% Acetonitrile, hold for 5 min, increase to 90% Acetonitrile over 15 min, hold for 5 min, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Protocol 2: Chiral Separation of (S)- and (R)-N-Desethyloxybutynin
This method is suitable for the enantioselective separation of N-Desethyloxybutynin.
| Parameter | Condition |
| Column | Phenomenex Lux Amylose-2 (150 mm x 4.6 mm, 3 µm) or equivalent[1] |
| Mobile Phase | A mixture of Solvent A and Solvent B (20:80 v/v)[1] |
| Solvent A: Acetonitrile:10mM Ammonium Bicarbonate (80:20 v/v)[1] | |
| Solvent B: 2-Propanol:Methanol (50:50 v/v)[1] | |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
Data Presentation
Table 1: Representative Chromatographic Data for Achiral Separation
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) |
| Hydrolysis Impurity 1 | 4.2 | 0.53 | - |
| N-Desethyloxybutynin | 8.0 | 1.00 | 5.8 |
| Process Impurity A | 9.5 | 1.19 | 2.5 |
| Oxybutynin | 11.2 | 1.40 | 3.1 |
| N-Oxide Impurity | 12.8 | 1.60 | 2.9 |
Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental Workflow for N-Desethyloxybutynin Impurity Analysis.
Caption: Troubleshooting Decision Tree for HPLC Analysis.
References
Addressing issues with the reproducibility of N-Desethyloxybutynin hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving N-Desethyloxybutynin hydrochloride. The information is intended for researchers, scientists, and drug development professionals to enhance the reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the primary active metabolite of Oxybutynin (B1027), an anticholinergic drug used to treat overactive bladder.[1][2][3] It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly subtypes M1, M2, and M3, leading to the relaxation of smooth muscles, such as those in the bladder.[3][4]
Q2: What are the primary applications of this compound in research?
A2: In a research context, this compound is primarily used as a reference standard in analytical and pharmacokinetic studies of Oxybutynin.[5][6] It is also studied to understand the pharmacological and toxicological profile of Oxybutynin, as this metabolite is believed to be responsible for some of the drug's side effects, such as dry mouth.[7]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at 2-8°C in a refrigerator.[8] It is also recommended to store the compound in the dark, as heat and light can accelerate its decomposition.[9] For handling, it is advised to wear personal protective equipment and ensure adequate ventilation to avoid dust formation.[10]
Troubleshooting Guide
Synthesis and Purity Issues
Q4: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?
A4: Low yields in the synthesis of this compound can stem from several factors. The synthesis typically involves the coupling of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (or its ester) with a derivative of 2-propyn-1-ol.[7]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete reaction: | Ensure the reaction goes to completion by monitoring it using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Adjust reaction time and temperature as needed. |
| Side reactions: | The presence of impurities in starting materials can lead to side reactions. Ensure the purity of all reactants before starting the synthesis. |
| Suboptimal reaction conditions: | The choice of base and solvent is critical. For the coupling reaction, a base like sodium methoxide (B1231860) in a solvent such as n-heptane has been reported.[11] Optimization of these conditions may be necessary. |
| Degradation of the product: | N-Desethyloxybutynin can be sensitive to heat and light.[9] Ensure that the work-up and purification steps are carried out under appropriate conditions to minimize degradation. |
Q5: I am observing unexpected peaks during the purity analysis of my synthesized this compound by HPLC. How can I identify these impurities?
A5: The presence of unexpected peaks suggests the formation of impurities. These could be unreacted starting materials, byproducts of the synthesis, or degradation products.
Troubleshooting Steps:
-
Analyze Starting Materials: Run individual HPLC analyses of your starting materials to confirm if any of the unexpected peaks correspond to them.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the impurity peaks. This can provide clues about their molecular weight and potential structure.
-
Forced Degradation Studies: Subject a sample of your pure this compound to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally generate degradation products. Analyze these samples by HPLC to see if any of the degradation peaks match the impurities in your synthesized batch.
-
Reference Standards: If available, use certified reference standards of known impurities of Oxybutynin for comparison.[12]
Analytical and Quantification Issues
Q6: I am having trouble with the reproducibility of my LC-MS/MS quantification of N-Desethyloxybutynin in plasma samples. What should I check?
A6: Reproducibility issues in LC-MS/MS analysis can arise from sample preparation, chromatographic separation, or mass spectrometric detection. A robust method for the simultaneous determination of Oxybutynin and N-Desethyloxybutynin in human plasma has been reported using liquid-liquid extraction and a C18 column with an isocratic mobile phase of Acetonitrile and 2 mM Ammonium Acetate.[13]
Troubleshooting Checklist:
| Area | Parameter to Check | Recommended Action |
| Sample Preparation | Extraction Efficiency: | Optimize the liquid-liquid extraction solvent and pH. Tert-butyl methyl ether has been used as an effective extraction solvent.[13] Ensure consistent vortexing and centrifugation times and speeds. |
| Matrix Effects: | Evaluate for ion suppression or enhancement from plasma components. A deuterated internal standard, such as N-Desethyl Oxybutynin-d5 hydrochloride, can help to compensate for matrix effects.[14] | |
| Chromatography | Peak Shape and Retention Time: | Poor peak shape or shifting retention times can affect integration and accuracy. Ensure the column is properly conditioned and that the mobile phase composition is consistent. |
| Carryover: | Check for carryover by injecting a blank sample after a high concentration standard. An appropriate rinsing solution, such as 80% Methanol, should be used.[13] | |
| Mass Spectrometry | Instrument Sensitivity: | Ensure the mass spectrometer is properly tuned and calibrated. Optimize the source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy). |
Quantitative Data from a Validated LC-MS/MS Method:
| Parameter | Value |
| Linearity Range (Oxybutynin) | 90-300 ng/mL |
| Linearity Range (N-Desethyloxybutynin) | 187.5-750 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Mean Extraction Recovery (Oxybutynin) | 71.4% (SD 6.4%) |
| Mean Extraction Recovery (N-Desethyloxybutynin) | 60.9% (SD 8.5%) |
| Intra-day and Inter-day Precision | < 15% |
| Data adapted from a study on the analysis of oxybutynin and N-desethyloxybutynin in human urine by DLLME and CE/DAD. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Conceptual)
This protocol is a conceptual representation based on the general principles of esterification for the synthesis of Oxybutynin and its analogs.[7][11][15]
-
Reaction Setup: In a round-bottom flask, dissolve 2-cyclohexyl-2-hydroxy-2-phenylacetic acid in a suitable solvent like n-heptane.
-
Addition of Reagents: Add 4-(ethylamino)-2-butyn-1-ol to the solution.
-
Catalysis: Add a catalytic amount of a suitable acid or coupling agent.
-
Reaction: Heat the mixture under reflux and monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture and wash with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Salt Formation: Dissolve the purified N-Desethyloxybutynin free base in a suitable solvent and add a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Isolation: Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain this compound.
Protocol 2: Quantification of N-Desethyloxybutynin in Plasma by LC-MS/MS
This protocol is based on a published method for the analysis of Oxybutynin and N-Desethyloxybutynin.[13]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., N-Desethyl Oxybutynin-d5 hydrochloride).
-
Add 2 mL of tert-butyl methyl ether as the extraction solvent.
-
Vortex for 5 minutes at 2500 rpm.
-
Centrifuge for 5 minutes at 4000 rpm at 5°C.
-
Freeze the aqueous layer and transfer the organic supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 400 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: Hypurity C18, 100 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 2 mM Ammonium Acetate (90:10 v/v).
-
Flow Rate: Isocratic.
-
Injection Volume: 20 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for the specific transitions of N-Desethyloxybutynin and the internal standard.
-
Visualizations
Caption: Muscarinic receptor antagonism by this compound.
Caption: General experimental workflow for N-Desethyloxybutynin HCl.
Caption: Troubleshooting logic for experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ditropan (Oxybutynin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. N-Desethyl Oxybutynin D5 Hydrochloride | CAS No: 1173018-49-9 [aquigenbio.com]
- 6. N-Desethyl Oxybutynin-N-Oxide | Axios Research [axios-research.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. N-Desethyl Oxybutynin Hydrochloride | CAS No- 81039-77-2 | Simson Pharma Limited [simsonpharma.com]
- 13. jchps.com [jchps.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Optimization of extraction efficiency for N-Desethyloxybutynin from biological matrices
Welcome to the technical support center for the optimization of N-Desethyloxybutynin extraction from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting N-Desethyloxybutynin from biological samples?
A1: The most frequently employed techniques for the extraction of N-Desethyloxybutynin from biological matrices such as plasma and urine are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Dispersive Liquid-Liquid Microextraction (DLLME).[1] The choice of method often depends on the sample volume, required sample purity, and the subsequent analytical technique, which is commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]
Q2: What kind of extraction efficiencies can I expect for N-Desethyloxybutynin?
A2: Extraction efficiency is highly dependent on the method and the biological matrix. For instance, a Dispersive Liquid-Liquid Microextraction (DLLME) method for urine samples has reported a mean extraction recovery of 60.9% (±8.5% SD) for N-Desethyloxybutynin.[4] In another study using Liquid-Liquid Extraction (LLE) from human plasma, the mean extraction recovery for analytes, including N-Desethyloxybutynin, was found to be 80.4%.[3]
Q3: How can I minimize matrix effects during LC-MS/MS analysis of N-Desethyloxybutynin?
A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of analytes in biological fluids. To mitigate these effects, it is crucial to have an efficient sample clean-up process.[5] This can be achieved through optimization of your extraction protocol, such as adjusting the pH during LLE to selectively extract N-Desethyloxybutynin or using a specific SPE sorbent. Additionally, chromatographic separation can be optimized to separate the analyte from co-eluting matrix components.[5] Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.[3]
Q4: What are the critical parameters to optimize for a successful extraction?
A4: Key parameters to optimize for efficient extraction of N-Desethyloxybutynin include the choice of organic solvent, the pH of the aqueous sample, the ratio of aqueous to organic phase, mixing time, and centrifugation speed. For SPE, the type of sorbent, conditioning, washing, and elution solvents are critical.[1][6] For DLLME, the type and volume of the extraction and disperser solvents, as well as the pH of the sample, are crucial for achieving high recovery.[4]
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Recommended Solution |
| Incorrect Extraction Solvent (LLE/DLLME) | The polarity of the extraction solvent may not be optimal for N-Desethyloxybutynin. Test a range of solvents with different polarities. For LLE, methyl tert-butyl ether and ethyl acetate (B1210297) have been used successfully.[3] For DLLME from urine, carbon tetrachloride has been shown to be effective. |
| Suboptimal pH | The pH of the biological matrix affects the charge state of N-Desethyloxybutynin and its solubility in the extraction solvent. For extraction from urine using DLLME, adjusting the pH to 11.0 has been found to be optimal.[4] For LLE from plasma, the addition of a basic solution like 0.5M Sodium Hydroxide is a common step.[2] |
| Insufficient Mixing/Vortexing | Inadequate mixing leads to poor partitioning of the analyte into the organic phase. Ensure thorough mixing by vortexing for a sufficient amount of time (e.g., 5 minutes at 2500 rpm for LLE).[2] |
| Incomplete Elution (SPE) | The elution solvent may not be strong enough to desorb N-Desethyloxybutynin from the SPE sorbent. Increase the organic solvent concentration in the elution buffer or try a different elution solvent. |
| Analyte Adsorption to Labware | N-Desethyloxybutynin may adsorb to plastic surfaces. Using low-adsorption plasticware or silanized glassware can help minimize this issue.[5] |
High Variability in Results
| Potential Cause | Recommended Solution |
| Inconsistent Sample pH | Ensure the pH of each sample is adjusted consistently before extraction. |
| Variable Extraction Times | Standardize the mixing and incubation times for all samples. |
| Inconsistent Centrifugation | Use a fixed centrifugation speed and time to ensure consistent phase separation. For LLE, centrifugation at 4000 rpm for 5 minutes has been reported.[2] |
| Matrix Differences Between Samples | Variations in the biological matrix between different samples can affect extraction efficiency. The use of a suitable internal standard, preferably a stable isotope-labeled version of N-Desethyloxybutynin, is highly recommended to correct for this variability.[3] |
Experimental Protocols
Dispersive Liquid-Liquid Microextraction (DLLME) from Human Urine
This protocol is based on a validated method for the determination of N-Desethyloxybutynin in human urine.[4]
1. Sample Preparation:
-
To 5.0 mL of urine in a conical centrifuge tube, add 2.5% (w/v) NaCl.
-
Adjust the sample pH to 11.0.
2. Extraction:
-
Rapidly inject a mixture of 260 µL of acetonitrile (B52724) (disperser solvent) and 140 µL of carbon tetrachloride (extraction solvent) into the urine sample.
-
A cloudy solution will form. Centrifuge for 5 minutes at 4000 rpm.
-
A small droplet of the extraction solvent will be sedimented at the bottom of the tube.
3. Analysis:
-
Carefully collect the sedimented phase using a microsyringe.
-
The collected extract can then be analyzed, for example, by capillary electrophoresis.
Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from a method for the simultaneous determination of Oxybutynin (B1027) and N-Desethyloxybutynin in human plasma.[2][3]
1. Sample Preparation:
-
To 0.400 mL of plasma in a centrifuge tube, add 20 µL of the internal standard solution.
-
Add 100 µL of 0.5M Sodium Hydroxide solution and vortex briefly.
2. Extraction:
-
Add 2 mL of tert-Butyl Methyl Ether as the extraction solvent.
-
Vortex the mixture for 5 minutes at 2500 rpm.
-
Centrifuge for 5 minutes at 4000 rpm at 5°C.
3. Solvent Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
Data Summary
Table 1: Extraction Efficiency of N-Desethyloxybutynin from Biological Matrices
| Extraction Method | Biological Matrix | Analyte | Mean Recovery (%) | Standard Deviation (%) | Reference |
| DLLME | Human Urine | N-Desethyloxybutynin | 60.9 | 8.5 | [4] |
| LLE | Human Plasma | Analytes (Oxybutynin and N-Desethyloxybutynin) | 80.4 | N/A | [3] |
| LLE | Human Plasma | Enantiomers of N-Desethyloxybutynin | 96.0 - 105.1 | N/A | [7] |
Visualizations
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. jchps.com [jchps.com]
- 3. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of oxybutynin and N-desethyloxybutynin in human urine by dispersive liquid–liquid microextraction (DLLME) and capillary electrophoresis (CE) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of N-Desethyloxybutynin and Oxybutynin
An objective review of the pharmacological profiles of Oxybutynin (B1027) and its primary active metabolite, N-Desethyloxybutynin, supported by experimental data.
Oxybutynin is a widely prescribed anticholinergic agent for the management of overactive bladder. Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors in the detrusor muscle of the bladder. Following oral administration, Oxybutynin undergoes extensive first-pass metabolism, leading to the formation of its principal active metabolite, N-Desethyloxybutynin. This guide provides a comparative in vitro analysis of the pharmacological properties of both compounds, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.
Comparative Pharmacological Data
The in vitro activities of N-Desethyloxybutynin and Oxybutynin have been characterized through various assays, primarily focusing on their antimuscarinic and spasmolytic effects. The following tables summarize the key quantitative data from these studies.
Antimuscarinic Activity
The antimuscarinic properties of N-Desethyloxybutynin and Oxybutynin have been evaluated by assessing their ability to inhibit carbachol-induced contractions in isolated human detrusor muscle and their binding affinity for muscarinic receptors in both detrusor and parotid gland tissues.
| Compound | Tissue | Parameter | Value | Reference |
| Oxybutynin | Human Detrusor | pA2 | 7.8 | [1] |
| N-Desethyloxybutynin | Human Detrusor | pA2 | 7.6 | [1] |
| Oxybutynin | Human Detrusor | pKi | 8.2 | [1] |
| N-Desethyloxybutynin | Human Detrusor | pKi | 8.2 | [1] |
| Oxybutynin | Human Parotid Gland | pKi | 8.5 | [1] |
| N-Desethyloxybutynin | Human Parotid Gland | pKi | 8.7 | [1] |
-
pA2: A measure of the potency of a competitive antagonist. Higher values indicate greater potency.
-
pKi: The negative logarithm of the inhibition constant (Ki), representing the binding affinity of an antagonist to a receptor. Higher values indicate greater binding affinity.
The data indicates that N-Desethyloxybutynin and Oxybutynin exhibit comparable antimuscarinic potency and binding affinity in the human detrusor muscle, suggesting that the metabolite significantly contributes to the therapeutic effect of the parent drug.[1][2] Notably, N-Desethyloxybutynin shows a slightly higher binding affinity for muscarinic receptors in the parotid gland, which is consistent with the clinical observation that it is a major contributor to the side effect of dry mouth.[1][2]
Spasmolytic (Calcium Channel Blocking) Activity
In addition to their anticholinergic effects, both Oxybutynin and N-Desethyloxybutynin possess direct spasmolytic properties, which are attributed to the blockade of calcium channels. This activity has been assessed by measuring the inhibition of potassium-induced contractions in isolated guinea pig bladder strips.
| Compound | Parameter | Value (µM) | Reference |
| RS-Oxybutynin | IC50 | 2.22 - 5.68 | [3] |
| R-Oxybutynin | IC50 | 2.22 - 5.68 | [3] |
| S-Oxybutynin | IC50 | 2.22 - 5.68 | [3] |
| RS-Desethyloxybutynin | IC50 | 2.22 - 5.68 | [3] |
| R-Desethyloxybutynin | IC50 | 2.22 - 5.68 | [3] |
| S-Desethyloxybutynin | IC50 | 2.22 - 5.68 | [3] |
-
IC50: The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
The results demonstrate that both Oxybutynin and N-Desethyloxybutynin, including their respective enantiomers, have similar and relatively weak spasmolytic activity, as indicated by their comparable IC50 values.[3] This direct muscle relaxant effect is considered to be significantly less potent than their antimuscarinic action.[2][4]
Experimental Protocols
Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (pKi) of N-Desethyloxybutynin and Oxybutynin for muscarinic receptors.
Methodology:
-
Tissue Preparation: Human detrusor or parotid gland tissue is homogenized in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer) and centrifuged to prepare a crude membrane suspension.
-
Radioligand Binding: The membrane suspension is incubated with a fixed concentration of a radiolabeled muscarinic receptor antagonist, such as [3H]quinuclidinyl benzilate ([3H]QNB), and varying concentrations of the unlabeled competitor (Oxybutynin or N-Desethyloxybutynin).
-
Incubation and Separation: The incubation is carried out at a controlled temperature (e.g., 37°C) for a specific duration to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
In Vitro Muscle Contraction Assay (Organ Bath)
Objective: To assess the functional antagonist activity (pA2) and spasmolytic activity (IC50) of N-Desethyloxybutynin and Oxybutynin.
Methodology:
-
Tissue Preparation: Strips of smooth muscle (e.g., human detrusor or guinea pig bladder) are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Isometric Tension Recording: The muscle strips are connected to isometric force transducers to record changes in muscle tension.
-
Antimuscarinic Activity (pA2 determination):
-
Cumulative concentration-response curves to a muscarinic agonist (e.g., carbachol) are generated in the absence and presence of increasing concentrations of the antagonist (Oxybutynin or N-Desethyloxybutynin).
-
The rightward shift of the concentration-response curve in the presence of the antagonist is used to calculate the pA2 value using the Schild plot analysis. A pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
-
-
Spasmolytic Activity (IC50 determination):
-
The muscle strips are contracted by adding a high concentration of potassium chloride (e.g., 137.7 mmol/l) to the organ bath, which induces depolarization and calcium influx through voltage-gated calcium channels.
-
Increasing concentrations of the test compound (Oxybutynin or N-Desethyloxybutynin) are added to determine the concentration that causes a 50% reduction in the potassium-induced contraction (IC50).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by Oxybutynin and N-Desethyloxybutynin and a general workflow for their in vitro comparison.
Caption: Muscarinic M3 receptor signaling pathway leading to smooth muscle contraction and its inhibition by Oxybutynin and N-Desethyloxybutynin.
Caption: General experimental workflow for the in vitro comparative analysis of N-Desethyloxybutynin and Oxybutynin.
References
- 1. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers with those of racemic terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for N-Desethyloxybutynin Hydrochloride in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of N-Desethyloxybutynin hydrochloride, the primary active metabolite of Oxybutynin (B1027), in plasma. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of the most appropriate method for pharmacokinetic and bioequivalence studies. The primary method detailed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust technique for this application.
Method Comparison: LC-MS/MS vs. Alternatives
The quantification of N-Desethyloxybutynin in plasma is predominantly achieved through hyphenated chromatographic techniques due to their high sensitivity and selectivity.[1] While various methods exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most frequently reported and validated method for the simultaneous determination of Oxybutynin and N-Desethyloxybutynin in biological matrices.[2][3]
Table 1: Comparison of Bioanalytical Methods
| Method | Principle | Common Sample Preparation | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | Liquid-Liquid Extraction (LLE)[2][3], Solid-Phase Extraction (SPE) | High sensitivity and selectivity[2], suitable for complex matrices, widely accepted by regulatory agencies.[4][5] | Higher equipment cost, requires skilled operators. |
| UPLC-MS/MS | Similar to LC-MS/MS but uses smaller particle size columns for faster and more efficient separations.[6] | LLE, SPE | Faster analysis times, improved resolution and sensitivity compared to conventional HPLC.[6] | Higher backpressure requires specialized equipment. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | LLE, SPE | Lower equipment cost compared to MS, simpler operation. | Lower sensitivity and selectivity, susceptible to interference from matrix components. |
| Immunoassays (ELISA) | Based on antigen-antibody recognition. | Minimal, often direct plasma/serum use. | High throughput, can be automated. | Potential for cross-reactivity, may lack the specificity to distinguish between parent drug and metabolites. |
Detailed Experimental Protocol: LC-MS/MS Method
This protocol is a representative example of a validated LC-MS/MS method for the simultaneous quantification of Oxybutynin and N-Desethyloxybutynin in human plasma.[2][3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of human plasma, add internal standards (deuterated analogs of Oxybutynin and N-Desethyloxybutynin).[3]
-
Add a suitable extraction solvent (e.g., methyl tert-butyl ether-ethyl acetate (B1210297) mixture).[3]
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system capable of delivering a precise and stable flow.
-
Column: A C18 reversed-phase column (e.g., Hypurity C18, 100 x 4.6 mm, 5 µm) is commonly used.[2]
-
Mobile Phase: An isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 2 mM ammonium (B1175870) acetate) is often employed.[2][3]
-
Flow Rate: Typically around 0.8 mL/min.
-
Injection Volume: 20 µL.[2]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Performance Data
The following tables summarize typical validation parameters for an LC-MS/MS method for N-Desethyloxybutynin in plasma, demonstrating its suitability for bioanalytical applications. The data is compiled from published studies.[2][3][6]
Table 2: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| N-Desethyloxybutynin | 0.249 - 70.255[2] | > 0.99 | 0.226[6] |
| Oxybutynin | 0.049 - 13.965[2] | > 0.99 | 0.050[3] |
Table 3: Accuracy and Precision
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| N-Desethyloxybutynin | Low QC | < 15% | < 15% | Within ± 15% |
| Medium QC | < 15% | < 15% | Within ± 15% | |
| High QC | < 15% | < 15% | Within ± 15% |
QC: Quality Control, RSD: Relative Standard Deviation, RE: Relative Error. Acceptance criteria are based on FDA and EMA guidelines.[4]
Table 4: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Internal Standard Normalized Matrix Factor |
| N-Desethyloxybutynin | ~80%[3] | Close to 1 |
| Oxybutynin | ~80%[3] | Close to 1 |
Visualizing the Workflow and Validation Logic
To further clarify the experimental process and the relationship between different validation parameters, the following diagrams are provided.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Interrelationship of bioanalytical method validation parameters.
References
- 1. frontiersin.org [frontiersin.org]
- 2. jchps.com [jchps.com]
- 3. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for N-Desethyloxybutynin Quantification: A Comparative Guide
This guide provides a detailed comparison of different analytical methods for the quantification of N-Desethyloxybutynin, a primary active metabolite of the drug Oxybutynin (B1027). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available techniques, their experimental protocols, and performance characteristics to aid in the selection of the most appropriate method for their specific research needs. The methods covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Dispersive Liquid-Liquid Microextraction coupled with Capillary Electrophoresis (DLLME-CE).
Experimental Protocols
A clear understanding of the experimental workflow is crucial for the successful implementation and cross-validation of any analytical method. This section outlines the detailed methodologies for the three distinct analytical techniques used for the quantification of N-Desethyloxybutynin.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Human Plasma
This method is a highly sensitive and rapid approach for the simultaneous determination of Oxybutynin and N-Desethyloxybutynin in human plasma.
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.400 mL of human plasma, add 20 µL of an internal standard mixture containing Oxybutynin D11 (100.000 ng/mL) and N-Desethyloxybutynin D5 (500.000 ng/mL) and vortex.
-
Add 100 µL of 0.5M Sodium Hydroxide solution and vortex.
-
Perform liquid-liquid extraction by adding 2 mL of tert-Butyl Methyl Ether, vortexing for 5 minutes at 2500 rpm, and centrifuging for 5 minutes at 4000 rpm at 5°C.
-
Separate the supernatant using a flash-freeze technique and dry it at 40°C under a nitrogen stream.
-
Reconstitute the dried sample with 0.400 mL of the mobile phase for analysis.
Chromatographic Conditions:
-
Column: Hypurity C18, 100 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile (B52724) and 2 mM Ammonium (B1175870) Acetate (B1210297) (90:10 V/V), isocratic flow
-
Injection Volume: 20 µL
-
Run Time: 3.5 minutes
Mass Spectrometric Detection:
-
Mode: Multiple Reaction Monitoring (MRM)
-
Ionization: Positive Ionization
-
Mass Transition for N-Desethyloxybutynin: m/z 330.3 → 96.1
-
Dwell Time: 200 ms
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) in Rat Plasma
This UPLC-MS/MS method offers a rapid and sensitive analysis for the simultaneous quantification of Oxybutynin and N-Desethyloxybutynin in rat plasma, particularly applicable for pharmacokinetic studies.[1]
Sample Preparation (Liquid-Liquid Extraction):
-
Extract a 0.1 mL sample of rat plasma with n-hexane.[1]
Chromatographic Conditions:
-
Column: UPLC BEH C18, 2.1 × 100 mm, 1.7 µm[1]
-
Mobile Phase: Methanol-water (containing 2 mmol/L ammonium acetate and 0.1% formic acid; 90:10, v/v)[1]
-
Run Time: 3 minutes[1]
Mass Spectrometric Detection:
-
Mode: Positive Selected Reaction Monitoring (SRM)[1]
Method 3: Dispersive Liquid-Liquid Microextraction and Capillary Electrophoresis (DLLME-CE) in Human Urine
This method presents an alternative approach using a microextraction technique coupled with capillary electrophoresis for the determination of N-Desethyloxybutynin in human urine.[2]
Sample Preparation (Dispersive Liquid-Liquid Microextraction):
-
To 5.0 mL of human urine, add 2.5% (w/v) NaCl and adjust the pH to 11.0.
-
Rapidly inject a mixture of 140 µL of carbon tetrachloride (extraction solvent) and 260 µL of acetonitrile (disperser solvent).
-
Centrifuge the resulting cloudy solution to separate the extracted phase.[2]
Capillary Electrophoresis Conditions:
-
Capillary: Fused silica (B1680970) uncoated capillary, 50 µm i.d., 36.5 cm effective length[2]
-
Background Electrolyte: 50 mmol L-1 solution of triethylamine, pH 3.0[2]
-
Voltage: +30 kV[2]
-
Temperature: 30 °C[2]
-
Injection: Hydrodynamic injection (50 mbar for 20 s)[2]
Comparative Data of Analytical Methods
The performance of each analytical method is summarized in the table below, providing a clear comparison of their key quantitative parameters.
| Parameter | Method 1: LC-MS/MS (Human Plasma) | Method 2: UPLC-MS/MS (Rat Plasma) | Method 3: DLLME-CE (Human Urine) |
| Analyte | N-Desethyloxybutynin | N-Desethyloxybutynin | N-Desethyloxybutynin |
| Matrix | Human Plasma | Rat Plasma | Human Urine |
| Linearity Range | 0.249 to 70.255 ng/mL | 0.226 - 18.0 ng/mL[1] | 187.5 - 750 ng/mL[2] |
| Accuracy | Not explicitly stated | Within ±7.6% (relative error)[1] | < 15% (relative error)[2] |
| Precision | Not explicitly stated | ≤ 14% (relative standard deviation)[1] | < 15% (relative standard deviation)[2] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.249 ng/mL | Not explicitly stated | 187.5 ng/mL |
| Recovery | Not explicitly stated | Not explicitly stated | 60.9% (SD 8.5%)[2] |
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a general workflow for the cross-validation of different analytical methods to ensure consistency and reliability of results across various techniques.
Caption: General workflow for the cross-validation of analytical methods.
References
- 1. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchps.com [jchps.com]
Validation of N-Desethyloxybutynin hydrochloride as a biomarker of Oxybutynin metabolism
A Comparative Guide for Researchers and Drug Development Professionals
Oxybutynin (B1027), a widely prescribed anticholinergic agent for the treatment of overactive bladder, undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall.[1][2] This metabolic process significantly influences the drug's efficacy and side-effect profile. The primary and most clinically relevant biomarker for assessing oxybutynin metabolism is its active metabolite, N-desethyloxybutynin (DEO). This guide provides a comprehensive comparison of N-desethyloxybutynin hydrochloride with other potential metabolites, supported by experimental data and detailed protocols, to validate its role as the principal biomarker.
Comparison of Oxybutynin and its Metabolites
Following oral administration, oxybutynin is rapidly absorbed and extensively converted to N-desethyloxybutynin.[3] Plasma concentrations of DEO are typically 4 to 10 times higher than those of the parent drug.[3] While other metabolic pathways, including N-oxidation and hydroxylation on the cyclohexyl ring, have been identified, the resulting metabolites are minor and not typically used for routine pharmacokinetic monitoring.[4]
N-desethyloxybutynin is not an inactive byproduct; it is a pharmacologically active metabolite with a similar antimuscarinic effect on the detrusor smooth muscle of the bladder as oxybutynin itself.[1][5] However, DEO is also strongly implicated in the anticholinergic side effects associated with oxybutynin treatment, such as dry mouth.[3] The ratio of DEO to oxybutynin can vary significantly depending on the formulation of the drug administered (e.g., immediate-release vs. extended-release vs. transdermal), which in turn affects the patient's side-effect experience.[2][6]
The following table summarizes the key characteristics of oxybutynin and N-desethyloxybutynin, highlighting the importance of monitoring the metabolite.
| Analyte | Role | Typical Plasma Concentration Relative to Oxybutynin | Pharmacological Activity | Primary Contributor to Side Effects |
| Oxybutynin | Parent Drug | 1x | Active | Yes |
| N-Desethyloxybutynin (DEO) | Primary Metabolite | 4-10x higher | Active | Yes (major) |
| Other Metabolites (e.g., N-oxide, hydroxylated forms) | Minor Metabolites | Significantly lower | Inactive or weakly active | No (minor) |
Experimental Data: Pharmacokinetic Parameters
The validation of N-desethyloxybutynin as a key biomarker is supported by extensive pharmacokinetic studies. The following table presents a summary of pharmacokinetic parameters for oxybutynin and N-desethyloxybutynin following administration of different oxybutynin formulations. This data clearly demonstrates the high systemic exposure of DEO compared to the parent drug.
| Formulation | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | DEO:Oxybutynin Ratio (AUC) |
| Immediate-Release (IR) Oral | Oxybutynin | ~8 | <1 | Varies | ~5.5:1[6] |
| N-Desethyloxybutynin | Significantly higher than Oxybutynin | ~1-2 | Varies | ||
| Extended-Release (ER) Oral | Oxybutynin | Lower than IR | 4-6 | Varies | ~4.3:1[6] |
| N-Desethyloxybutynin | Lower than IR | 4-6 | Varies | ||
| Transdermal Patch (TDS) | Oxybutynin | Lower and more stable than oral | Steady state after 2nd patch | Varies | ~1.3:1[6] |
| N-Desethyloxybutynin | Significantly lower than oral | Steady state after 2nd patch | Varies | ||
| Topical Gel (OTG) | Oxybutynin | Lower and more stable than oral | Steady state after 7 days | Varies | ~0.8:1[6] |
| N-Desethyloxybutynin | Significantly lower than oral | Steady state after 7 days | Varies |
Experimental Protocols
The accurate quantification of N-desethyloxybutynin is crucial for its validation as a biomarker. Below are detailed methodologies for common analytical techniques used in its measurement.
Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME) for Urine Samples[4]
This protocol describes a method for the extraction of oxybutynin and N-desethyloxybutynin from human urine prior to analysis by capillary electrophoresis.
Materials:
-
Human urine sample
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Carbon tetrachloride (extraction solvent)
-
Acetonitrile (B52724) (disperser solvent)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 5.0 mL of urine in a conical centrifuge tube, add NaCl to a final concentration of 2.5% (w/v).
-
Adjust the pH of the urine sample to 11.0 using NaOH.
-
Rapidly inject a mixture of 260 µL of acetonitrile (disperser solvent) and 140 µL of carbon tetrachloride (extraction solvent) into the sample tube.
-
A cloudy solution will form. Vortex for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous phases.
-
The fine sedimented phase at the bottom of the tube contains the extracted analytes. Carefully collect this phase using a microsyringe for analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Samples[8][9]
This protocol outlines a highly sensitive and specific method for the simultaneous quantification of oxybutynin and N-desethyloxybutynin in human plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Hypurity C18 column (100 x 4.6 mm, 5 µm) or equivalent
Reagents:
-
Acetonitrile
-
Methanol
-
Ammonium acetate
-
Sodium hydroxide
-
tert-Butyl methyl ether (extraction solvent)
-
Internal standards (e.g., Oxybutynin-D11, N-Desethyloxybutynin-D5)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 2 mM Ammonium Acetate (90:10 v/v)
-
Flow Rate: Isocratic
-
Injection Volume: 20 µL
-
Run Time: Approximately 3.5 minutes
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor → Product Ion Transitions:
-
Oxybutynin: To be determined based on instrument tuning
-
N-Desethyloxybutynin: To be determined based on instrument tuning
-
Internal Standards: To be determined based on instrument tuning
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 400 µL of plasma sample, add 20 µL of the internal standard mixture.
-
Add 100 µL of 0.5 M Sodium Hydroxide solution and vortex.
-
Add 2 mL of tert-Butyl methyl ether, vortex for 5 minutes, and centrifuge for 5 minutes at 4000 rpm.
-
Freeze the aqueous layer and transfer the organic supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 400 µL of the mobile phase for LC-MS/MS analysis.
Visualizing Metabolic Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams visualize the metabolic pathway of oxybutynin and a typical bioanalytical workflow.
Caption: Metabolic pathways of Oxybutynin.
Caption: Bioanalytical workflow for biomarker quantification.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Inter-laboratory comparison of N-Desethyloxybutynin hydrochloride analytical methods
This guide provides a detailed comparison of various analytical methods for the quantification of N-Desethyloxybutynin hydrochloride, the primary active metabolite of Oxybutynin (B1027). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of method performance with supporting data from published studies.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the quantitative performance of different analytical methods used for the determination of this compound in biological matrices.
| Analytical Method | Matrix | Linearity Range (ng/mL) | Precision (% RSD) | Accuracy (% RE) | Mean Recovery (%) |
| LC-MS/MS [1] | Human Plasma | 0.249 - 70.255 | Not explicitly stated | Not explicitly stated | Reproducible and consistent |
| LC-MS/MS [2] | Human Plasma | 0.500 - 100 | Not explicitly stated | Not explicitly stated | 80.4 |
| UPLC-MS/MS [3][4] | Rat Plasma | 0.226 - 18.0 | ≤ 14 (Intra- & Inter-day) | Within ±7.6 | Not explicitly stated |
| DLLME-CE/DAD | Human Urine | 187.5 - 750 | < 15 (Intra- & Inter-day) | < 15 | 60.9 |
Note: RSD refers to Relative Standard Deviation and RE refers to Relative Error.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma [1][2]
-
Sample Preparation: Liquid-liquid extraction is a common method. In one study, plasma samples were extracted using tert-Methyl Butyl Ether. The supernatant was then dried and reconstituted in a solution of Acetonitrile (B52724) and 2 mM Ammonium (B1175870) Acetate (B1210297) (90:10 V/V)[1]. Another method involved extraction from 300 μL of human plasma using a methyl tert-butyl ether-ethyl acetate solvent mixture[2].
-
Chromatographic Separation:
-
Method A: A Hypurity C18 column (100 x 4.6 mm, 5 µm) was used with an isocratic mobile phase of Acetonitrile and 2 mM Ammonium Acetate (90:10 V/V). The total run time was 3.5 minutes[1].
-
Method B: A Cosmosil C18 column (150 mm × 4.6 mm, 5 μm) was employed with an isocratic mobile phase of acetonitrile-1.0mM ammonium acetate (90:10, v/v)[2].
-
-
Mass Spectrometric Detection: Quantification is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) and positive ionization mode. The precursor to product ion transition for N-Desethyloxybutynin is m/z 330.3→96.1[1]. Deuterated N-Desethyloxybutynin is often used as an internal standard[1].
2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Rat Plasma [3][4]
-
Sample Preparation: A 0.1 mL plasma sample was extracted with n-hexane[3][4].
-
Chromatographic Separation: Separation was achieved on a UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) with a mobile phase consisting of methanol-water (containing 2 mmol/L ammonium acetate and 0.1% formic acid; 90:10, v/v)[3][4]. The chromatographic run time was within 3 minutes[3][4].
-
Mass Spectrometric Detection: Detection was carried out in positive selected reaction monitoring mode[3][4].
3. Dispersive Liquid-Liquid Microextraction with Capillary Electrophoresis/Diode Array Detection (DLLME-CE/DAD) for Human Urine
-
Sample Preparation (DLLME): To 5.0 mL of urine, 2.5% (w/v) NaCl was added, and the pH was adjusted to 11.0. A mixture of 140 µL of carbon tetrachloride (extraction solvent) and 260 µL of acetonitrile (disperser solvent) was rapidly injected.
-
Electrophoretic Analysis: The analysis was performed on a fused silica (B1680970) uncoated capillary (50 µm i.d., 36.5 cm effective length). The background electrolyte was a 50 mmol L-1 solution of triethylamine (B128534) at pH 3.0. The applied voltage was +30 kV, and the temperature was maintained at 30 °C.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix using an LC-MS/MS method.
References
- 1. jchps.com [jchps.com]
- 2. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Desethyloxybutynin Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling N-Desethyloxybutynin hydrochloride, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this active pharmaceutical ingredient, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document contains vital information regarding potential hazards, necessary personal protective equipment (PPE), and first-aid measures.[1]
Key Hazards:
-
Harmful if swallowed: This compound is classified as acutely toxic if ingested.[2][3][4][5]
-
Causes serious eye irritation: Direct contact with the eyes can result in significant irritation.[4][5]
-
May cause respiratory irritation: Inhalation of dust should be avoided.[4]
-
Toxic to aquatic life with long-lasting effects: Environmental release must be prevented.[4]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[1]
-
Hand Protection: Chemical-resistant gloves should be worn.[1]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.[6]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to prevent its entry into the environment and to adhere to all applicable federal, state, and local regulations.[2]
Step 1: Collection and Storage of Waste
-
Segregation: All waste containing this compound, including unused product, contaminated materials (e.g., weighing paper, gloves, wipes), and empty containers, should be segregated from general laboratory waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound."
-
Containment: Waste should be collected in a suitable, closed container to prevent accidental spills or release.[6] For solid waste, sweep up and shovel into the designated container.[6] Liquids should remain in their original containers if possible and be placed within the waste container; do not pour liquids directly into the waste container.[7]
Step 2: On-Site Neutralization (If Applicable and Permitted)
Some safety data sheets suggest the possibility of dissolving the material in a combustible solvent for incineration.[2] This step should only be undertaken by trained personnel in a facility equipped for such procedures and in strict accordance with institutional and regulatory guidelines.
Step 3: Off-Site Disposal
-
Engage a Licensed Waste Disposal Company: The most common and recommended method for disposal is to transfer the hazardous waste to a licensed and approved waste disposal plant.[2][3][5][6] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner.
-
Documentation: Maintain a manifest or record of the waste being transferred for disposal, in line with regulatory requirements.
What Not to Do:
-
Do not dispose of in drains or sewer systems. [6]
-
Do not dispose of in general trash.
-
Do not release into the environment. [6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. N-Desethyl Oxybutynin D5 Hydrochloride | CAS No: 1173018-49-9 [aquigenbio.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. spectrumrx.com [spectrumrx.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. fishersci.com [fishersci.com]
- 7. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
Essential Safety and Operational Guide for Handling N-Desethyloxybutynin Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Desethyloxybutynin hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye irritation[1][2]. It is a solid, typically in crystal or powder form, and may be white to pale yellow[3]. All personnel must use appropriate PPE when handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications and Best Practices |
| Respiratory Protection | Dust respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or exposure limits are exceeded.[4] A closed system or local exhaust ventilation should be in place to minimize direct exposure.[3] |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile, PVC) are mandatory. Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.[5] Always wash hands thoroughly after removing gloves.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | If splashes are likely, wear safety glasses with side-shields or chemical goggles.[1] A face shield may be required for additional protection in certain situations.[3] |
| Skin and Body Protection | Protective clothing, lab coat | Wear a lab coat or other protective clothing to prevent skin contact.[3][6] For tasks with a higher risk of exposure, disposable gowns resistant to chemical permeability are recommended.[5] |
| Foot Protection | Protective boots | Required in situations where spills are possible.[3] |
2. Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent exposure and maintain the integrity of the compound.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[6] Work should be conducted in a well-ventilated area, preferably with a local exhaust system or in a chemical fume hood to prevent dust dispersion.[3]
-
Personal Protective Equipment (PPE): Don the required PPE as detailed in Table 1.
-
Handling: Avoid all personal contact, including inhalation of dust.[7] Do not eat, drink, or smoke in the handling area.[1]
-
Post-Handling: Wash hands and face thoroughly after handling the compound.[1][3] Clean the work area to remove any residual dust.
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dark, and dry place.[3]
-
It is hygroscopic and light-sensitive; protect from moisture and light.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[3][4]
3. Accidental Release and Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Emergency Spill Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Control entry to the spill area.[3]
-
Personal Protection: Responders must wear appropriate PPE, including respiratory protection, gloves, eye protection, and protective clothing.[3][7]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Environmental Precautions: Prevent the product from entering drains.[3]
Caption: Workflow for handling a chemical spill.
4. First Aid Measures
Immediate first aid is crucial in case of exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4] |
5. Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
Disposal Protocol:
-
Dispose of contents and container through an authorized waste management company.[1][3]
-
Do not empty into drains.[4]
-
Contaminated PPE and cleanup materials should be placed in a sealed container and disposed of as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

